4,8-dichloroquinoline-3-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYHIJAUGNIPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444080 | |
| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-69-2 | |
| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4,8-Dichloroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of 4,8-dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical development. We will explore the strategic application of the Gould-Jacobs reaction and subsequent chemical transformations, focusing on the underlying principles, procedural rationale, and practical execution.
Strategic Overview: The Quinoline Core and the Gould-Jacobs Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the quinolone class of antibiotics.[1][2] The synthesis of specifically substituted quinolines, such as 4,8-dichloroquinoline-3-carboxylic acid, requires a robust and predictable synthetic strategy. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone method for constructing the 4-hydroxyquinoline-3-carboxylate framework.[3]
This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[4][5] Its primary advantages lie in the use of readily available starting materials and its reliability for a range of substituted anilines. This guide will detail the multi-step sequence beginning with the Gould-Jacobs reaction to build the quinoline core, followed by essential modifications to achieve the target molecule.
The Overall Synthetic Pathway
The synthesis can be logically segmented into four primary stages:
-
Condensation: Formation of the key acyclic intermediate, diethyl (2,5-dichloroanilino)methylenemalonate.
-
Thermal Cyclization: The core Gould-Jacobs ring-closing reaction to form the 4-hydroxyquinoline ring system.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro substituent.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Mechanistic Insights: The Gould-Jacobs Reaction
Understanding the mechanism is critical to optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two distinct phases.
-
Initial Condensation: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[5][6]
-
Thermal Electrocyclization: This is the rate-determining and most demanding step. At high temperatures (typically >240 °C), a 6-electron electrocyclization occurs. The aromatic ring acts as the electron source, attacking one of the ester carbonyls. A subsequent elimination of a second molecule of ethanol leads to the formation of the aromatic 4-hydroxyquinoline system.[4][7] The product exists predominantly in its 4-oxo (quinolone) tautomeric form.
Detailed Experimental Protocols
The following protocols are presented as a comprehensive workflow. Each step should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure reaction completion.
Step 1: Synthesis of Diethyl (2,5-dichloroanilino)methylenemalonate
This initial condensation reaction forms the crucial acyclic precursor for the cyclization.
-
Rationale: This step is typically performed neat (without solvent) or in a minimal amount of a high-boiling solvent. Heating to 100-130 °C provides sufficient energy to drive the condensation while allowing the volatile ethanol byproduct to be removed, pushing the equilibrium toward the product.[8][9] Using a slight excess of diethyl ethoxymethylenemalonate (DEEM) can ensure the complete consumption of the more valuable aniline starting material.
-
Protocol:
-
In a round-bottom flask equipped with a short-path distillation head, combine 2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Add a magnetic stir bar and heat the mixture in an oil bath at 110-120 °C for 1-2 hours.
-
Ethanol will begin to distill off as the reaction proceeds. The reaction can be monitored by TLC until the starting aniline is no longer visible.
-
After completion, cool the mixture to room temperature. The product, diethyl (2,5-dichloroanilino)methylenemalonate, will often solidify upon cooling. It can be used directly in the next step without further purification or can be recrystallized from ethanol/hexane if necessary.
-
Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This is the key ring-forming step and requires significant thermal energy.
-
Rationale: The high activation energy for the electrocyclization necessitates temperatures around 250 °C.[7] This is achieved by using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. These solvents act as a heat-transfer medium. Upon cooling the reaction mixture, the product, which has limited solubility in these non-polar solvents, precipitates out, simplifying its isolation.[8][10] Microwave-assisted synthesis is a modern alternative that can drastically reduce reaction times from hours to minutes by facilitating efficient and rapid heating.[11][12]
-
Protocol (Classical Thermal Method):
-
In a separate three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat a volume of diphenyl ether (approx. 5-10 mL per gram of intermediate) to a vigorous reflux (~250-260 °C).
-
Carefully add the crude diethyl (2,5-dichloroanilino)methylenemalonate from Step 1 to the hot diphenyl ether in portions.
-
Maintain the vigorous reflux for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to below 100 °C, then add hexane or cyclohexane to aid precipitation.
-
Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with hexane or a similar non-polar solvent to remove the residual high-boiling solvent. The resulting solid is ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Chlorination to Ethyl 4,8-dichloroquinoline-3-carboxylate
This step converts the 4-hydroxy group (present as the 4-quinolone tautomer) into a chloride, a versatile handle for further nucleophilic substitution if needed, and a required feature of the final target.
-
Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It converts the hydroxyl group into an excellent leaving group (a dichlorophosphate ester), which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution (SₙAr) type mechanism.[10][13] The reaction is typically run with excess POCl₃ acting as both reagent and solvent.
-
Protocol:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a flask equipped with a reflux condenser and a gas trap (to handle HCl evolution), suspend the dried ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8.
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry. This yields ethyl 4,8-dichloroquinoline-3-carboxylate.
-
Step 4: Saponification to 4,8-Dichloroquinoline-3-carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
-
Rationale: Saponification is a classic base-catalyzed hydrolysis of an ester.[14] Using a strong base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system at reflux provides the conditions necessary to drive the reaction to completion.[8][15] The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the resulting carboxylate salt precipitates the final carboxylic acid product.
-
Protocol:
-
Suspend the crude ethyl 4,8-dichloroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess, ~5-10 eq). An alcohol co-solvent (e.g., ethanol) can be added to improve solubility.
-
Heat the mixture to reflux for 1-3 hours, until the starting material is consumed (monitored by TLC). The solution should become homogeneous as the carboxylate salt is formed.
-
Cool the reaction mixture to room temperature and filter if any solid impurities are present.
-
Slowly acidify the clear filtrate with concentrated hydrochloric acid with stirring in an ice bath.
-
The final product, 4,8-dichloroquinoline-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
-
Summary of Reagents and Conditions
The following table provides a generalized summary of the quantitative aspects of the synthesis. Actual amounts should be calculated based on the starting scale.
| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | 2,5-dichloroaniline (1.0 eq), DEEM (1.1 eq) | Neat | 110-120 | 1-2 | 90-98 |
| 2. Cyclization | Intermediate from Step 1 (1.0 eq) | Diphenyl Ether | ~250 | 0.5-1 | 85-95 |
| 3. Chlorination | Intermediate from Step 2 (1.0 eq), POCl₃ (5-10 eq) | POCl₃ (neat) | ~110 | 2-4 | 80-90 |
| 4. Saponification | Intermediate from Step 3 (1.0 eq), NaOH (~5 eq) | H₂O / EtOH | ~100 | 1-3 | 90-99 |
Yields are estimates based on literature for similar transformations and may vary.
Conclusion
The Gould-Jacobs reaction provides a powerful entry point for the synthesis of the quinoline core. By combining this classic named reaction with standard, high-yielding transformations such as chlorination with POCl₃ and basic hydrolysis, the target 4,8-dichloroquinoline-3-carboxylic acid can be prepared efficiently. This guide has detailed the critical experimental parameters and the scientific rationale behind each step, providing researchers with a solid framework for the practical synthesis of this valuable chemical intermediate.
References
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Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
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Gould–Jacobs reaction - Wikiwand. (n.d.). Wikiwand. [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. [Link]
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Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF. (2025, August 6). ResearchGate. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). PubMed Central. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025, August 6). ResearchGate. [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025, December 6). ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025, August 6). ResearchGate. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Asian Journal of Chemistry. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. [Link]
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15). ResearchGate. [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. [Link]
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An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022, October 5). DergiPark. [Link]
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An In-depth Technical Guide to 4,8-dichloroquinoline-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating potential as antiproliferative, antimicrobial, and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 4,8-dichloroquinoline-3-carboxylic acid . We will delve into its fundamental properties, outline a robust synthetic pathway, and explore its relevance and potential applications in the field of drug development, with a particular focus on its role as a molecular scaffold for kinase inhibitors.
Core Molecular Attributes
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The core attributes of 4,8-dichloroquinoline-3-carboxylic acid and its common synthetic precursor, ethyl 4,8-dichloroquinoline-3-carboxylate, are summarized below.
| Property | 4,8-dichloroquinoline-3-carboxylic acid | Ethyl 4,8-dichloroquinoline-3-carboxylate |
| CAS Number | 179024-69-2 | 56824-91-0[1] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | C₁₂H₉Cl₂NO₂[1] |
| Molecular Weight | 242.06 g/mol | 270.11 g/mol [1][2] |
| Appearance | Expected to be a solid | Solid |
| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water, which can be increased in basic aqueous solutions.[3] | Soluble in common organic solvents. |
Synthesis of 4,8-dichloroquinoline-3-carboxylic acid
The construction of the 4,8-dichloroquinoline-3-carboxylic acid scaffold is most effectively achieved through a multi-step synthesis culminating in the hydrolysis of its ethyl ester. The foundational reaction for building the quinoline core is the Gould-Jacobs reaction.[2][4] This classic method in heterocyclic chemistry involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
The logical starting material for the synthesis of the target molecule is 2,4-dichloroaniline, which possesses the requisite chlorine substitution at the eventual 8-position of the quinoline ring.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 4,8-dichloroquinoline-3-carboxylic acid.
Detailed Experimental Protocol
The following protocol is an adapted procedure based on the well-established Gould-Jacobs reaction for analogous compounds.[5][6]
Step 1: Synthesis of Ethyl 3-(2,4-dichloroanilino)acrylate (Intermediate Adduct)
-
To a round-bottom flask, add 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).
-
Heat the mixture with stirring at 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the aniline.
-
Upon completion, the reaction mixture is typically cooled, and the excess DEEM is removed under reduced pressure. The crude intermediate adduct is often used in the next step without further purification.
Causality Behind Experimental Choices: The slight excess of DEEM ensures the complete consumption of the starting aniline. The reaction is conducted neat to drive the condensation forward by the removal of ethanol.
Step 2: Synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate (Cyclization)
-
In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C.
-
Slowly add the crude intermediate adduct from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 1-2 hours to allow for the cyclization to complete. The product often precipitates from the hot solution.
-
Cool the reaction mixture and collect the solid product by filtration. Wash the solid with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
Causality Behind Experimental Choices: A high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) reaction. The use of a high-boiling inert solvent ensures a consistent and high reaction temperature.
Step 3: Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate (Chlorination)
-
Suspend the dried ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate from Step 2 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105°C) for 2-4 hours. The reaction should be carried out in a fume hood due to the corrosive and toxic nature of POCl₃.
-
After cooling, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices: POCl₃ is a standard and effective reagent for converting the 4-hydroxyquinoline to the 4-chloroquinoline. The hydroxy group is converted into a better leaving group, which is then displaced by a chloride ion.
Step 4: Synthesis of 4,8-dichloroquinoline-3-carboxylic acid (Hydrolysis)
-
Dissolve the ethyl 4,8-dichloroquinoline-3-carboxylate from Step 3 in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as hydrochloric acid, until the product precipitates.
-
Collect the solid 4,8-dichloroquinoline-3-carboxylic acid by filtration, wash with water, and dry.
Causality Behind Experimental Choices: Basic hydrolysis (saponification) of the ester is a robust and high-yielding reaction. Acidification is then required to protonate the carboxylate salt and precipitate the free carboxylic acid.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group will also be prominent.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A downfield singlet for the proton at the 2-position of the quinoline ring is also expected. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm. Other signals will correspond to the sp²-hybridized carbons of the quinoline ring.
Applications in Drug Development
The quinoline-3-carboxylic acid scaffold is a key pharmacophore in several areas of drug discovery. The presence of two chloro substituents on the 4 and 8 positions of the ring system significantly influences the electronic and lipophilic properties of the molecule, making it an interesting candidate for biological evaluation.
Antiproliferative and Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of quinoline derivatives. The planar nature of the quinoline ring allows for intercalation with DNA, and the carboxylic acid moiety can form hydrogen bonds with biological targets. While specific data for the 4,8-dichloro derivative is sparse, related dichloro-4-quinolinol-3-carboxylic acids have been synthesized and evaluated for their antioxidant and DNA-protective properties.[7] This suggests that the 4,8-dichloro derivative could also possess activity in assays related to cellular proliferation and oxidative stress.
Inhibition of Protein Kinase CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells, where it plays a crucial role in promoting cell growth, proliferation, and survival.[8] Consequently, CK2 has emerged as a promising target for cancer therapy. Several studies have identified quinoline-3-carboxylic acid derivatives as potent inhibitors of CK2, with IC₅₀ values in the low micromolar range.[7][9] The general structure of these inhibitors often features a carboxylic acid group that can form key interactions within the ATP-binding site of the enzyme. The 4,8-dichloro substitution pattern on the quinoline ring of the title compound makes it a prime candidate for investigation as a CK2 inhibitor.
Diagram of CK2 Inhibition by a Quinoline-based Inhibitor
Caption: Putative binding mode of a quinoline-3-carboxylic acid inhibitor in the ATP-binding pocket of protein kinase CK2.
The carboxylic acid moiety is crucial for forming hydrogen bonds with the hinge region of the kinase, while the aromatic quinoline ring can engage in hydrophobic interactions. The chloro substituents can further modulate the binding affinity and selectivity by occupying specific pockets within the active site.
Conclusion
4,8-dichloroquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block and pharmacophore in drug discovery. Its synthesis, achievable through the robust Gould-Jacobs reaction, provides access to a scaffold that is pre-disposed for biological activity, particularly in the realms of anticancer research and kinase inhibition. The electronic and steric properties conferred by the dichloro substitution pattern make it a compelling candidate for further investigation and derivatization in the quest for novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological potential of this intriguing molecule.
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Spectroscopic Characterization of 4,8-dichloroquinoline-3-carboxylic acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,8-dichloroquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just data, but a foundational understanding of the spectroscopic principles and experimental rationale that underpin the structural elucidation of this and similar quinoline derivatives.
Introduction: The Quinoline Core in Drug Discovery
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their derivatives exhibit a wide spectrum of biological activities, making the precise determination of their structure paramount. 4,8-dichloroquinoline-3-carboxylic acid, with its distinct substitution pattern, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the rational design of new chemical entities. Quinolones containing a 3-carboxylic acid moiety, for instance, are a known class of antibacterial agents that target bacterial type II topoisomerase[1].
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of organic molecules. For 4,8-dichloroquinoline-3-carboxylic acid, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of a quinoline carboxylic acid derivative is as follows[2]:
-
Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the frequent observation of the exchangeable carboxylic acid proton[2].
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters for ¹H and ¹³C are typically employed. For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable[2].
¹H NMR Spectral Data (Predicted)
The expected ¹H NMR spectrum of 4,8-dichloroquinoline-3-carboxylic acid in DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.0 - 9.2 | Singlet (s) | - | This proton is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |
| H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 - 9.0 | Coupled to H-6. |
| H-6 | ~7.8 - 8.0 | Triplet or Doublet of Doublets (t or dd) | ~7.0 - 8.0 | Coupled to H-5 and H-7. |
| H-7 | ~7.9 - 8.1 | Doublet (d) | ~7.0 - 8.0 | Coupled to H-6. |
| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | The acidic proton of the carboxylic acid typically appears as a broad signal at a very downfield chemical shift and is exchangeable with D₂O. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Quaternary Carbons (C-3, C-4, C-4a, C-8, C-8a) | ~120 - 150 | These carbons, particularly those bearing chloro-substituents (C-4, C-8), will be significantly influenced by their electronic environment. |
| CH Carbons (C-2, C-5, C-6, C-7) | ~120 - 140 | The chemical shifts of these carbons will be influenced by their position relative to the nitrogen and chloro-substituents. |
Logical Framework for NMR Assignments
Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 4,8-dichloroquinoline-3-carboxylic acid, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the aromatic quinoline core.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[3][4]. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a strong and easily identifiable peak. Its position can be influenced by conjugation and hydrogen bonding[3][5]. |
| C=C and C=N Stretches (Aromatic Ring) | 1450 - 1650 | Medium to Strong | These absorptions are characteristic of the quinoline ring system. |
| C-Cl Stretches | 600 - 800 | Medium to Strong | The carbon-chlorine stretching vibrations are expected in the fingerprint region. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺[6]. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation[6].
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide valuable structural information through the analysis of fragment ions[6].
Expected Mass Spectral Data
-
Molecular Ion: For 4,8-dichloroquinoline-3-carboxylic acid (C₁₀H₅Cl₂NO₂), the exact mass is 240.9701. In high-resolution mass spectrometry, the molecular ion peak will be observed at this m/z value. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.
-
Major Fragmentation Pathways: The fragmentation of quinoline carboxylic acids is often initiated by the loss of the carboxylic acid group[6].
-
Loss of COOH: A neutral loss of 45 Da (COOH) or 44 Da (CO₂) is a common primary fragmentation pathway under EI conditions[6].
-
Loss of H₂O and CO: In ESI-MS/MS, the protonated molecule [M+H]⁺ may undergo sequential losses of water and carbon monoxide[6].
-
Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN)[6].
-
Fragmentation Logic Diagram
Caption: A simplified representation of a potential ESI-MS/MS fragmentation pathway.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive structural elucidation of 4,8-dichloroquinoline-3-carboxylic acid relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles behind the expected spectroscopic data, researchers can confidently identify this molecule, assess its purity, and advance its potential in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
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An In-depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 4,8-dichloroquinoline-3-carboxylic acid
This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this document synthesizes data from closely related analogs, theoretical modeling principles, and established experimental protocols to offer a robust predictive overview. This guide is intended for researchers, scientists, and drug development professionals working with quinoline-based compounds.
Introduction: The Significance of Quinolines in Medicinal Chemistry
Quinoline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] Understanding the crystal structure and molecular geometry of a compound like 4,8-dichloroquinoline-3-carboxylic acid is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design.[2] The positioning of the chloro-substituents and the carboxylic acid group on the quinoline core is expected to significantly influence its physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity to target proteins.[3]
Predicted Crystallographic Properties and Molecular Geometry
In the absence of experimental data for 4,8-dichloroquinoline-3-carboxylic acid, we can infer its likely crystallographic and geometric features by examining structurally similar compounds.
Comparative Analysis with Structurally Related Analogs
The crystal structures of several dichlorinated quinoline carboxylic acids and their esters have been determined, providing a valuable framework for our predictions. For instance, ethyl 2,4-dichloroquinoline-3-carboxylate crystallizes in a monoclinic system.[4][5] In this molecule, the quinoline ring system is nearly planar, and the carboxylate group's orientation is a key structural feature.[4][5] Another relevant analog, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), crystallizes in a triclinic system, with intermolecular interactions such as π–π stacking and hydrogen bonding playing a significant role in the crystal packing.[6]
Based on these analogs, it is reasonable to hypothesize that 4,8-dichloroquinoline-3-carboxylic acid will also exhibit a planar quinoline core. The chlorine atoms at positions 4 and 8 will influence the electronic distribution and steric profile of the molecule. The carboxylic acid at position 3 is expected to be a key participant in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice, a common feature in carboxylic acid-containing crystal structures.
Predicted Molecular Geometry and Intermolecular Interactions
The molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid can be predicted with a high degree of confidence. The quinoline core will be aromatic and therefore largely planar. The C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The carboxylic acid group introduces conformational flexibility, primarily around the C3-C(O)OH bond.
Intermolecular interactions will likely be dominated by:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that O-H···N or O-H···O hydrogen bonds will be a defining feature of the crystal packing.
-
π–π Stacking: The aromatic quinoline rings are likely to engage in π–π stacking interactions, contributing to the stability of the crystal lattice.[6]
-
Halogen Bonding: The chlorine atoms may participate in halogen bonding, a weaker but significant directional interaction.
The interplay of these interactions will determine the final crystal packing arrangement.
Experimental Protocols for Synthesis and Structure Determination
To empirically determine the crystal structure of 4,8-dichloroquinoline-3-carboxylic acid, a two-stage experimental workflow is necessary: chemical synthesis followed by single-crystal X-ray diffraction.
Proposed Synthesis of 4,8-dichloroquinoline-3-carboxylic acid
A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction or variations thereof.[7][8] A common precursor would be an appropriately substituted aniline. The final step would likely involve the hydrolysis of an ester precursor, such as ethyl 4,8-dichloroquinoline-3-carboxylate.[9]
Step-by-Step Synthesis Protocol (Hypothetical):
-
Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate: This can be achieved through a multi-step process likely starting from a dichloroaniline derivative and involving cyclization to form the quinoline ring, followed by chlorination.
-
Hydrolysis to the Carboxylic Acid:
-
To a solution of ethyl 4,8-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., ethanol/water mixture), add an excess of a base such as sodium hydroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 4,8-dichloroquinoline-3-carboxylic acid.
-
Crystallization and X-ray Diffraction
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.[6]
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4][6]
-
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Step-by-Step Structure Determination Protocol:
-
Data Reduction: Process the raw diffraction images to obtain a set of unique reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Validation: Validate the final structure using established crystallographic checks.
Computational Modeling of Molecular Geometry
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid.[10][11] DFT calculations can predict bond lengths, bond angles, dihedral angles, and the overall conformational preferences of the molecule with a high degree of accuracy.[11] These theoretical models can also be used to analyze the electronic properties of the molecule, such as the electrostatic potential surface and molecular orbitals, which are important for understanding its reactivity and intermolecular interactions.
Data Summary and Visualization
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for 4,8-dichloroquinoline-3-carboxylic acid based on the analysis of its analogs.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (Common for similar organic molecules) |
| Z (molecules/unit cell) | 2 or 4 |
Diagrams and Workflows
Diagram 1: Proposed Synthetic Workflow
Caption: A generalized workflow for the proposed synthesis of 4,8-dichloroquinoline-3-carboxylic acid.
Diagram 2: Experimental Workflow for Crystallographic Analysis
Caption: A standard experimental workflow for single-crystal X-ray crystallographic analysis.
Conclusion
While the definitive crystal structure of 4,8-dichloroquinoline-3-carboxylic acid remains to be experimentally determined, this guide provides a comprehensive and scientifically grounded prediction of its key structural features. By drawing on data from closely related analogs and established experimental and computational methodologies, we anticipate a planar quinoline core with significant intermolecular interactions, particularly hydrogen bonding and π–π stacking. The detailed protocols outlined herein offer a clear path for the future synthesis, crystallization, and structural elucidation of this compound, which will be invaluable for its further development in medicinal chemistry.
References
- Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03rkEW6l59rSHZC_p9p-hyKloTjGigfMo7sy0sYI05GtituBBftPTRu96QzDDKpb3B7PaORIpk93IDFlvl91x2E6o8zR6zhh9ZoG_m9RG_jCPJsldEVR9LyoAnbFF9IuhHf_XKnYw5bsQwusueeMWMLpXmkiCbF7iACD_cudk3QOxKq1CCCUHgmFjDwPjVl7Chv5qR_MXsprS1qR07GKxSz8jAplkqpER9J45Fg==]
- Structure of quinoline derivatives. (A)... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-quinoline-derivatives-A-4-hydroxy-6-methoxyquinoline-2-carboxylic-acid-B_fig1_375176848]
- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. [URL: https://www.researchgate.
- Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4721997/]
- 3,7-Dichloroquinoline-8-carboxylic acid - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961019/]
- Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968390/]
- Ethyl 4,8-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 728974 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/728974]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01064]
- 4,7-dichloroquinoline - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25129623/]
- (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. [URL: https://www.researchgate.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [URL: https://www.researchgate.net/publication/280940502_Synthesis_of_New_7-chloro-8-substituted-14-dihydro-4-oxo-quinolin-3-carboxylic_Acids]
- Search - Access Structures - CCDC. [URL: https://www.ccdc.cam.ac.uk/structures/]
- CCDC: Structural Chemistry Data, Software, and Insights. [URL: https://www.ccdc.cam.ac.uk/]
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- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3088219/]
- Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/support/2019/15/212/BJOC-15-212-S1.pdf]
- Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl] - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754402371083437341513]
- 7,8-Dichloroquinoline-4-one-3-carboxylic acid | C10H5Cl2NO3 | CID 693139 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/693139]
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1685816/]
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [URL: https://www.researchgate.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition Profile of 4,8-dichloroquinoline-3-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 4,8-dichloroquinoline-3-carboxylic acid, a compound of significant interest in pharmaceutical development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product safety, efficacy, and stability. This document outlines the predicted thermal decomposition pathways of 4,8-dichloroquinoline-3-carboxylic acid based on the established chemistry of related aromatic carboxylic acids and chlorinated heterocyclic compounds. Furthermore, it provides detailed, field-proven experimental protocols for characterizing its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding and empirical investigation of the thermal characteristics of this molecule.
Introduction: The Criticality of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. For complex heterocyclic molecules such as 4,8-dichloroquinoline-3-carboxylic acid, a thorough understanding of their behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
Instability at elevated temperatures can lead to a cascade of undesirable events, including loss of potency, formation of toxic degradation products, and alterations in physical properties such as solubility and bioavailability.[1] Therefore, a comprehensive thermal stability profile is indispensable for:
-
Establishing Safe Manufacturing and Storage Conditions: Defining temperature limits to prevent degradation during processes like drying, milling, and long-term storage.
-
Guiding Formulation Strategies: Selecting appropriate excipients and manufacturing processes that are compatible with the thermal limitations of the API.[2]
-
Predicting Shelf-Life: Generating data that informs the kinetic models used to predict the long-term stability of the final drug product.
-
Ensuring Patient Safety: Identifying potential thermal decomposition pathways and the formation of harmful impurities.
This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of 4,8-dichloroquinoline-3-carboxylic acid, providing a robust framework for its comprehensive characterization.
Predicted Thermal Decomposition Profile of 4,8-dichloroquinoline-3-carboxylic acid
Primary Decomposition Pathways
The thermal decomposition of 4,8-dichloroquinoline-3-carboxylic acid is anticipated to proceed through two primary, potentially overlapping, pathways: decarboxylation and dehydrochlorination.
-
Decarboxylation: Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, resulting in the loss of carbon dioxide (CO₂) and the formation of the corresponding dearboxylated aromatic core.[3][4] For 4,8-dichloroquinoline-3-carboxylic acid, this would lead to the formation of 4,8-dichloroquinoline. The temperature at which this occurs can vary significantly based on the specific molecular structure and crystalline form. Studies on quinoline carboxylic acid derivatives suggest that decarboxylation is a common thermal degradation route.[5][6]
-
Dehydrochlorination: The pyrolysis of chlorinated aromatic compounds often results in the elimination of hydrogen chloride (HCl).[7][8] In the case of 4,8-dichloroquinoline-3-carboxylic acid, the chlorine substituents on the quinoline ring are susceptible to removal at high temperatures, likely through complex radical-mediated mechanisms. This process could lead to the formation of various partially or fully dechlorinated quinoline species.
A Multi-Stage Decomposition Hypothesis
Based on these primary pathways, a multi-stage decomposition process is hypothesized for 4,8-dichloroquinoline-3-carboxylic acid when subjected to increasing temperature in an inert atmosphere:
-
Stage 1: Decarboxylation. The initial and most likely primary decomposition step is the loss of the carboxylic acid group as CO₂. This is expected to be the most facile thermal event due to the relative lability of the C-C bond between the quinoline ring and the carboxyl group.
-
Stage 2: Dehydrochlorination. Following or concurrently with decarboxylation, the elimination of HCl is anticipated. The two chlorine atoms may be removed in a single or multiple steps, depending on their relative bond strengths and the stability of the resulting intermediates.
-
Stage 3: Ring Fragmentation. At significantly higher temperatures, the quinoline ring system itself will likely undergo fragmentation, leading to the formation of a complex mixture of smaller gaseous molecules and a carbonaceous residue.
The following diagram illustrates the proposed decomposition workflow:
Experimental Characterization: Protocols and Methodologies
To empirically determine the thermal stability and decomposition profile of 4,8-dichloroquinoline-3-carboxylic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[9] For a more in-depth analysis of the evolved gases, coupling the TGA instrument to a Fourier-Transform Infrared (FTIR) spectrometer (TGA-FTIR) is highly advantageous.[10][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures at which decomposition events occur and the magnitude of the associated mass loss.
Experimental Protocol: TGA of 4,8-dichloroquinoline-3-carboxylic acid
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Tare a clean, empty sample pan (platinum or alumina is recommended).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4,8-dichloroquinoline-3-carboxylic acid into the tared sample pan.
-
Record the exact sample weight.
-
-
Experimental Parameters:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
-
Data Collection: Record the sample mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA thermogram.
-
Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rates for each decomposition step.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs (T5% and T10%).
-
Quantify the percentage mass loss for each distinct decomposition stage.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[2][13][14]
Experimental Protocol: DSC of 4,8-dichloroquinoline-3-carboxylic acid
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4,8-dichloroquinoline-3-carboxylic acid into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and characterize any endothermic or exothermic events.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed transitions (e.g., melting).
-
TGA-FTIR for Evolved Gas Analysis
Coupling the TGA to an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.[15]
Experimental Workflow: TGA-FTIR
The TGA experiment is conducted as described in section 3.1. The effluent gas from the TGA furnace is continuously passed through a heated gas cell within the FTIR spectrometer. FTIR spectra are collected at regular intervals throughout the TGA run.
Data Analysis:
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram.
-
Identify the characteristic absorption bands in the FTIR spectra to confirm the presence of predicted decomposition products such as CO₂ (around 2350 cm⁻¹) and HCl (multiple sharp peaks in the 2600-3100 cm⁻¹ region).[16]
The following diagram illustrates the experimental and data analysis workflow:
Predicted Quantitative Data and Interpretation
The following table summarizes the predicted quantitative data for the thermal analysis of 4,8-dichloroquinoline-3-carboxylic acid. These values are estimations based on the behavior of similar compounds and should be confirmed by experimental analysis.
| Parameter | Analytical Technique | Predicted Value/Range | Interpretation |
| Melting Point (Tm) | DSC | 200 - 230 °C | An endothermic peak in the DSC thermogram indicating the transition from solid to liquid phase. The exact temperature depends on crystal polymorphism. |
| Onset of Decomposition (Tonset) | TGA | 220 - 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |
| Stage 1 Mass Loss | TGA | ~18.5% | Corresponds to the theoretical mass loss of CO₂ from the carboxylic acid group. |
| Stage 2 Mass Loss | TGA | ~30% | Corresponds to the theoretical mass loss of two HCl molecules. This may occur in one or two steps. |
| Evolved Gas (Stage 1) | TGA-FTIR | CO₂ | Confirms decarboxylation as the initial decomposition pathway. |
| Evolved Gas (Stage 2) | TGA-FTIR | HCl | Confirms dehydrochlorination as a subsequent decomposition step. |
| Final Residue at 600 °C | TGA | >10% | A significant char residue is expected due to the aromatic nature of the quinoline ring. |
Conclusion
The thermal stability of 4,8-dichloroquinoline-3-carboxylic acid is a critical parameter for its successful development as a pharmaceutical agent. This guide has presented a predicted thermal decomposition profile, highlighting decarboxylation and dehydrochlorination as the primary degradation pathways. The detailed experimental protocols for TGA and DSC, supplemented by TGA-FTIR for evolved gas analysis, provide a comprehensive framework for the empirical determination of its thermal properties. The data generated from these analyses will be invaluable for establishing safe handling and storage conditions, guiding formulation development, and ensuring the overall quality and safety of any resulting drug product.
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Centi, G., & Perathoner, S. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Catalysis, 5(11), 6675–6686. [Link]
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Farcasiu, M., & Smith, C. (1993). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Wang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(18), 7344–7358. [Link]
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An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 4,8-dichloroquinoline-3-carboxylic acid
Introduction
4,8-dichloroquinoline-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized scaffold serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The strategic placement of chloro-substituents at the 4 and 8 positions, combined with the carboxylic acid at the 3-position, offers multiple points for synthetic diversification. This guide provides a detailed examination of the primary starting materials and the underlying synthetic strategy for its preparation, focusing on the well-established Gould-Jacobs reaction pathway.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The most direct and widely adopted method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[1] First reported in 1939, this robust reaction sequence involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2] This methodology is particularly powerful as it systematically builds the pyridinone ring onto a pre-existing benzene ring from the aniline, directly installing the precursor to the C3-carboxylic acid.
The overall synthetic pathway to 4,8-dichloroquinoline-3-carboxylic acid is a multi-step process commencing with two fundamental starting materials.
Caption: Overall synthetic workflow for 4,8-dichloroquinoline-3-carboxylic acid.
Part 1: The Anilino Core – 2-Chloroaniline
The identity and substitution pattern of the final quinoline product are dictated by the choice of the initial aniline. To achieve the desired 8-chloro substitution, the key starting material is 2-chloroaniline .
The cyclization step of the Gould-Jacobs reaction proceeds via an electrophilic attack from the aniline ring onto an in-situ generated ketene intermediate. This cyclization preferentially occurs at the ortho-position to the amino group. By starting with 2-chloroaniline, the only available ortho-position for cyclization is C6 of the aniline ring, which ultimately becomes the C5 position of the quinoline. The chlorine atom at C2 of the aniline remains untouched and becomes the substituent at the C8 position of the final quinoline ring.
| Property[3] | Value |
| Chemical Formula | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol |
| Appearance | Amber liquid |
| Melting Point | -2 to 0 °C |
| Boiling Point | 208-210 °C |
| CAS Number | 95-51-2 |
Part 2: The Malonate Synthon – Diethyl Ethoxymethylenemalonate (DEEM)
The second crucial starting material is diethyl ethoxymethylenemalonate , commonly abbreviated as DEEM or EMME.[4] This reagent serves as a versatile three-carbon (C3) synthon. Its role is twofold: it reacts with the aniline to initiate the formation of the second ring, and it carries the two ester functionalities that are essential for forming the quinoline-3-carboxylic acid group.
DEEM is highly electrophilic due to the electron-withdrawing effects of the two ester groups and the ethoxy group, making it susceptible to nucleophilic attack by the aniline nitrogen.[1]
| Property[4][5] | Value |
| Chemical Formula | C₁₀H₁₆O₅ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 278-280 °C (lit.) |
| CAS Number | 87-13-8 |
DEEM is typically synthesized by the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[5][6]
Step-by-Step Synthesis and Mechanistic Insights
The synthesis can be broken down into four distinct, validated steps.
Step 1: Condensation Reaction
The synthesis begins with the nucleophilic addition-elimination reaction between 2-chloroaniline and DEEM. The lone pair of the aniline's nitrogen atom attacks the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-((2-chloroanilino)methylene)malonate.[3]
Caption: Condensation of 2-chloroaniline and DEEM.
Experimental Protocol (Adapted from Gould & Jacobs, 1939):
-
Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.
-
Heat the mixture, with stirring, at 110-130 °C for 1-2 hours.
-
During this time, ethanol will evolve from the reaction mixture.
-
The reaction can be monitored by TLC or by observing the cessation of ethanol evolution.
-
The resulting crude product, diethyl 2-((2-chloroanilino)methylene)malonate, is typically a viscous oil or low-melting solid and is often used in the next step without further purification.
Step 2: Thermal Cyclization (Gould-Jacobs Annulation)
This is the key ring-forming step. The condensation product is heated to a high temperature (typically ~250 °C) in an inert, high-boiling solvent such as diphenyl ether or Dowtherm A.[7] The thermal energy facilitates a 6-electron electrocyclization, followed by tautomerization, to form the stable ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. The "4-hydroxy" designation is synonymous with the 4-quinolone tautomer, which is the predominant form.
Experimental Protocol (Adapted from Price et al., 1946):
-
Heat a volume of diphenyl ether to a vigorous boil (~250-260 °C) in a flask equipped with a reflux condenser.
-
Slowly add the crude diethyl 2-((2-chloroanilino)methylene)malonate from the previous step to the boiling solvent.
-
Maintain the reflux for 30-60 minutes. The cyclized product will often precipitate from the hot solution.
-
Cool the mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to fully precipitate the product and wash away the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and air dry. The product is ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[3]
Step 3: Chlorination of the 4-Hydroxy Group
To install the second chlorine atom, the 4-hydroxy (or 4-oxo) group of the quinolone is converted to a 4-chloro substituent. This is reliably achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9]
Experimental Protocol (Adapted from Riegel et al., 1946):
-
Carefully add ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Heat the mixture to reflux (around 110 °C) or to a slightly higher temperature (135-140 °C) for 1-2 hours, until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Basify the acidic aqueous solution with a base such as aqueous sodium hydroxide or ammonium hydroxide until the product precipitates.[10]
-
Collect the solid by filtration, wash with water until neutral, and dry to yield ethyl 4,8-dichloroquinoline-3-carboxylate.[11][12]
Step 4: Ester Hydrolysis
The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically achieved by refluxing the ester in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid.
Experimental Protocol:
-
Suspend ethyl 4,8-dichloroquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the solid has completely dissolved and the hydrolysis is complete (typically 1-3 hours, monitored by TLC).
-
Cool the resulting solution of the sodium carboxylate salt to room temperature.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (e.g., pH 2-3).
-
The final product, 4,8-dichloroquinoline-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water to remove salts, and dry under vacuum.
Data Summary
The following table provides an overview of the synthetic sequence and typical conditions based on analogous transformations reported in the literature.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Condensation | 2-Chloroaniline, DEEM | None (Neat) | None | 110-130 °C | >90% (Crude) |
| 2. Cyclization | Diethyl 2-((2-chloroanilino)methylene)malonate | None | Diphenyl Ether | ~250 °C | 85-95%[7] |
| 3. Chlorination | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | POCl₃ | POCl₃ (excess) | 110-140 °C | 66-73%[7] |
| 4. Hydrolysis | Ethyl 4,8-dichloroquinoline-3-carboxylate | NaOH (aq), then HCl (aq) | Water | Reflux (~100 °C) | 85-98%[7] |
Conclusion
The synthesis of 4,8-dichloroquinoline-3-carboxylic acid is a well-defined process rooted in the classic Gould-Jacobs reaction. The selection of 2-chloroaniline and diethyl ethoxymethylenemalonate as the key starting materials is fundamental to achieving the desired substitution pattern. By understanding the mechanistic basis for each step—condensation, thermal cyclization, chlorination, and hydrolysis—researchers can effectively and efficiently produce this valuable synthetic intermediate for applications in drug discovery and chemical research.
References
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Feely, W., & Boekelheide, V. (1958). Diethyl methylenemalonate. Organic Syntheses, 38, 22. URL: [Link]
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Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. URL: [Link]
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Zhang, J., et al. (2010). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. URL: [Link]
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Weiner, N. (1941). Malonic acid, methyl-, diethyl ester. Organic Syntheses, 21, 79. URL: [Link]
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Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(2), 427-434. URL: [Link]
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Bolstad, T., & Hansen, T. (2010). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 6, 1109. URL: [Link]
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ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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Reyes-Mártinez, R., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939–o940. URL: [Link]
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Hatamleh, M. A. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6062–6075. URL: [Link]
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ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... Retrieved from [Link]
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Cervantes-Reyes, A., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(19), 6268. URL: [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
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Understanding the mechanism of action of quinoline-3-carboxylic acid derivatives.
An In-Depth Technical Guide to the Mechanism of Action of Quinoline-3-Carboxylic Acid Derivatives
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this scaffold have given rise to a plethora of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, anti-inflammatory, and neuroprotective domains.[1][2] Among these, the quinoline-3-carboxylic acid moiety is of particular significance. The presence and position of the carboxylic acid group are often crucial for biological activity, serving as a key interaction point with molecular targets.[1][3]
This guide provides a detailed exploration of the multifaceted mechanisms of action of quinoline-3-carboxylic acid derivatives. We will dissect their interactions with primary molecular targets, elucidate the downstream effects on signaling pathways, and present robust experimental protocols for researchers to validate these mechanisms in their own laboratories. Our focus is on the causality behind the science—why these molecules work the way they do and how we can reliably measure their effects.
Primary Mechanisms of Action: A Tale of Three Targets
The therapeutic diversity of quinoline-3-carboxylic acid derivatives stems from their ability to interact with distinct molecular targets depending on the specific substitution patterns on the quinoline core. We will explore three of the most well-characterized mechanisms.
Neuroprotection via NMDA Receptor Antagonism
Overactivation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, leads to a process known as excitotoxicity, which is implicated in numerous neurodegenerative disorders.[4][5] A specific class of 4-hydroxyquinoline-3-carboxylic acid derivatives has emerged as potent antagonists of the NMDA receptor, offering a promising avenue for neuroprotection.
Causality of Action: These compounds do not block the primary glutamate binding site nor the ion channel itself. Instead, they act as competitive antagonists at the glycine co-agonist binding site (formerly known as the strychnine-insensitive glycine site).[4][6][7] For the NMDA receptor's ion channel to open, both glutamate and a co-agonist (glycine or D-serine) must be bound. By occupying the glycine binding site, these quinoline derivatives prevent receptor activation, thus inhibiting excessive calcium influx and mitigating excitotoxic neuronal damage.[7] The discovery that kynurenic acid, an endogenous quinoline derivative, acts at this site paved the way for the development of more potent synthetic analogs.[7]
Signaling Pathway: NMDA Receptor Modulation
The following diagram illustrates the pivotal role of the glycine site in NMDA receptor activation and its blockade by quinoline-3-carboxylic acid antagonists.
Caption: NMDA receptor activation and antagonism at the glycine co-agonist site.
Antibacterial Action via Topoisomerase Inhibition
The quinolone and fluoroquinolone antibiotics, a well-known class of drugs, are structurally based on the quinoline carboxylic acid scaffold.[8] Their potent bactericidal effect is a result of targeting essential bacterial enzymes responsible for DNA replication.
Causality of Action: These derivatives selectively inhibit two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are vital for managing DNA supercoiling, untangling replicated chromosomes, and facilitating DNA replication and transcription. The quinolone molecule inserts itself into the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, bacterial cell death.[3] The carboxylic acid at the C-3 position is absolutely essential for this activity, as it coordinates with the enzyme and the DNA at the site of cleavage.[3]
Workflow: Disruption of Bacterial DNA Replication
The diagram below outlines the workflow of quinolone-mediated inhibition of bacterial DNA replication.
Caption: Quinolone mechanism of action on bacterial topoisomerases.
Anticancer Activity through Diverse Mechanisms
The quinoline-3-carboxylic acid scaffold has been explored extensively for anticancer applications, revealing a range of molecular targets crucial for cancer cell proliferation and survival.[9][10]
Causality of Action: Unlike the relatively focused targets in neuroprotection and antibacterial activity, the anticancer effects are more varied:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acid analogs are potent inhibitors of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[11] Cancer cells, with their high rate of proliferation, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, these compounds starve cancer cells of essential pyrimidines, leading to cell cycle arrest and inhibition of growth.[3]
-
Protein Kinase Inhibition: Many cellular signaling pathways that drive cancer are controlled by protein kinases. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a kinase implicated in promoting cell growth, proliferation, and suppressing apoptosis.[12] Other derivatives have shown inhibitory activity against insulin-like growth factor (IGF) receptors, which are key drivers of cell growth and survival in many cancers.[1][13]
-
Induction of Apoptosis: Some quinoline-3-carboxylate derivatives have been shown to exert their anticancer effects by up-regulating intrinsic apoptosis pathways, effectively triggering programmed cell death in cancer cells.[9]
Structure-Activity Relationship (SAR) Summary
The biological target of a quinoline-3-carboxylic acid derivative is dictated by the nature and position of substituents on its core structure. Understanding these relationships is paramount for drug design and development.
| Position on Quinoline Core | Target Class | Key Substituent Effects | Supporting Evidence |
| C3 | Universal | A carboxylic acid is often essential for activity, acting as a key binding moiety for topoisomerases and other enzymes.[3] | Essential for antibacterial activity.[3] |
| C4 | NMDA Receptor | A hydroxyl group is critical for potent antagonism at the glycine site.[6] | 4-hydroxyquinoline-3-carboxylic acids are potent NMDA antagonists.[6] |
| C5, C7 | NMDA Receptor | Halogen substitution (e.g., Chlorine) at these positions significantly increases antagonist potency. | 5,7-dichloro derivatives show high affinity for the glycine site.[6][14] |
| C2 | DHODH / Anticancer | Bulky, hydrophobic substituents are necessary for potent inhibition of DHODH.[11] | Brequinar and its analogs require a large group at C2.[11] |
| C6 | DHODH / Anticancer | Electron-withdrawing groups (e.g., Fluorine) on the benzo portion of the ring can enhance activity.[11] | The anticancer drug Brequinar features a fluorine at C6.[11] |
Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, mechanistic claims must be backed by robust, reproducible experimental data. The following protocols provide self-validating systems for investigating the mechanisms described above.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity (Ki Determination)
This assay quantifies the binding affinity of a test compound to the NMDA receptor's glycine site by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue via differential centrifugation and store them at -80°C.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]CGS-19755), and varying concentrations of the quinoline test compound.
-
Total vs. Non-specific Binding:
-
For total binding, wells contain only membranes and radioligand.
-
For non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., 1 mM glycine) to outcompete the radioligand.
-
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percentage of inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining NMDA receptor binding affinity (Ki).
Protocol 2: Fluorescence-Based Calcium Flux Assay for Functional Antagonism
This functional assay measures a compound's ability to inhibit the NMDA receptor's primary function: conducting calcium ions into the cell upon activation.
Methodology:
-
Cell Culture: Plate HEK293 cells stably or transiently expressing the required NMDA receptor subunits (e.g., NR1/NR2A) onto black, clear-bottom 96-well plates.[15]
-
Dye Loading: The following day, wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.[16][17]
-
Compound Pre-incubation: Wash away excess dye and add buffer containing various concentrations of the quinoline test compound. Incubate for 10-20 minutes.
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader equipped with liquid handling.
-
Record a baseline fluorescence reading.
-
Inject a solution containing NMDA and glycine agonists to stimulate the receptors.
-
Immediately begin recording fluorescence intensity over time (typically for 1-2 minutes).
-
-
Controls:
-
Positive Control: Wells with cells stimulated with agonists but no test compound.
-
Negative Control: Wells with unstimulated cells.
-
-
Data Analysis: Calculate the change in fluorescence (peak intensity - baseline intensity) for each well. Normalize the data to the positive control (0% inhibition) and negative control (100% inhibition). Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ for functional antagonism.
Workflow: Calcium Flux Assay
Caption: Workflow for assessing functional NMDA receptor antagonism.
Conclusion and Future Perspectives
The quinoline-3-carboxylic acid scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated remarkable versatility, acting as potent modulators of ion channels, inhibitors of essential metabolic and replication enzymes, and regulators of oncogenic signaling pathways. The key to this diversity lies in the nuanced structure-activity relationships, where specific substitutions on the quinoline core direct the molecule to its designated biological target.
The future of research in this area will likely focus on enhancing target selectivity. By fine-tuning the chemical structure, it may be possible to develop derivatives that are highly specific for a single target, such as a particular NMDA receptor subtype or an oncogenic kinase, thereby maximizing therapeutic efficacy while minimizing off-target side effects. The robust experimental workflows detailed in this guide are essential tools for this ongoing endeavor, providing the means to validate new designs and deepen our understanding of how these remarkable molecules function.
References
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Villar, R., et al. (2005). Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds. PubMed. Available at: [Link]
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Sławiński, J., et al. (2019). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
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Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. Available at: [Link]
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Madrid, D. C., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [Link]
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Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]
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Alam, M. M., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]
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Alam, M. M., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]
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Apicule. (n.d.). Quinoline-3-carboxylic acid (CAS No: 6480-68-8) API Intermediate Manufacturers. apicule. Available at: [Link]
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Foster, A. C., & Wong, E. H. (1987). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Available at: [Link]
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Aboul-Enein, H. Y., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Dravid, S. M., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PMC. Available at: [Link]
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Panchal, P. R., & Vaghela, R. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. ResearchGate. Available at: [Link]
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Twaroski, K. A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Chen et al., (2009) synthesized and evaluated a series of quinoline... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. Available at: [Link]
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Kessler, M., et al. (1989). A Glycine Site Associated With N-methyl-D-aspartic Acid Receptors: Characterization and Identification of a New Class of Antagonists. PubMed. Available at: [Link]
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El-Dean, A. M. K., et al. (2005). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
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Yamada, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Gsell, W., et al. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. PubMed. Available at: [Link]
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Stone, T. W. (1993). Excitotoxicity of quinolinic acid: modulation by endogenous antagonists. PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 4,8-Dichloroquinoline-3-Carboxylic Acid as a Precursor in Antimalarial Drug Synthesis
Abstract
The quinoline scaffold remains a cornerstone in the discovery and development of potent antimalarial agents. The persistent challenge of drug resistance in Plasmodium falciparum necessitates the exploration of novel synthetic pathways and the functionalization of the quinoline core to generate new chemical entities with improved efficacy. This document provides detailed application notes and protocols for the use of 4,8-dichloroquinoline-3-carboxylic acid as a versatile precursor for the synthesis of novel antimalarial drug candidates. We will elucidate the strategic synthesis of this precursor, its subsequent chemical manipulation—primarily through nucleophilic aromatic substitution and potential modifications of the carboxylic acid moiety—and the underlying structure-activity relationships that guide these synthetic endeavors.
Introduction: The Quinoline Pharmacophore in Antimalarial Chemotherapy
Quinoline-containing drugs, such as chloroquine and amodiaquine, have been pivotal in the global fight against malaria.[1] Their primary mechanism of action involves the disruption of heme detoxification within the parasite's digestive vacuole.[2][3] The parasite digests hemoglobin, releasing toxic free heme. Quinolines are thought to accumulate in the acidic food vacuole and form a complex with heme, preventing its polymerization into non-toxic hemozoin.[3][4] This leads to a buildup of toxic heme, ultimately causing parasite death.[2]
The emergence of widespread chloroquine resistance, often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has diminished its clinical utility.[5] This has spurred the development of new quinoline analogues that can overcome these resistance mechanisms. Strategic modifications to the quinoline core, including the introduction of different substituents and side chains, are a key strategy in this effort.[6][7]
4,8-dichloroquinoline-3-carboxylic acid presents a unique starting point for creating a diverse library of antimalarial compounds. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains crucial for antimalarial activity.[3][8] The substituents at the C3 (carboxylic acid) and C8 (chloro) positions offer further opportunities for modulation of the compound's physicochemical properties and biological activity.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the construction of the quinoline core, followed by functionalization to introduce the desired pharmacophoric elements.
Caption: Synthetic workflow from starting materials to final antimalarial compounds.
Experimental Protocols
Part 1: Synthesis of the Precursor: 4,8-Dichloroquinoline-3-carboxylic acid
The synthesis of the quinoline core is efficiently achieved via the Gould-Jacobs reaction.[1][2] This classic method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.
Protocol 1: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid via Gould-Jacobs Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol will be evolved during this step.
-
Cyclization: Transfer the reaction mixture to a high-boiling point solvent such as diphenyl ether. Heat the solution to 250 °C for 1-2 hours. The cyclized product will precipitate upon cooling.
-
Work-up: Cool the mixture to room temperature and add hexane to dilute the diphenyl ether. Collect the solid product by filtration and wash thoroughly with hexane.
-
Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours until the solid completely dissolves.
-
Acidification: Cool the solution and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
-
Isolation: Collect the precipitated 8-chloro-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with water, and dry under vacuum.
Protocol 2: Chlorination to Yield 4,8-Dichloroquinoline-3-carboxylic acid
Caution: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend 8-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl3).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction should become a clear solution.
-
Removal of Excess Reagent: Carefully remove the excess POCl3 under reduced pressure.
-
Work-up: Cautiously pour the cooled reaction residue onto crushed ice. This will cause the precipitation of the product.
-
Isolation: Collect the solid 4,8-dichloroquinoline-3-carboxylic acid by filtration, wash thoroughly with cold water, and dry.
Part 2: Synthesis of 4-Aminoquinoline Antimalarial Analogs
The highly reactive C4-chloro group is readily displaced by primary or secondary amines to install the side chain crucial for antimalarial activity.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine Side Chain
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4,8-dichloroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Addition of Reagents: Add the desired amine side chain (e.g., 4-amino-1-diethylaminopentane, also known as novaldiamine, 1.5-2.0 eq) and a base such as triethylamine or potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture at 120-150 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline analog.
Structure-Activity Relationship (SAR) and Further Modifications
The biological activity of the synthesized quinoline derivatives is highly dependent on their chemical structure.
| Position | Modification | Impact on Antimalarial Activity | Reference |
| C4-Side Chain | Basic terminal amine (e.g., diethylamino) | Generally essential for accumulation in the parasite's acidic food vacuole.[9] | [9] |
| Length of the alkyl chain | A chain length of 3 to 6 carbons is often optimal for activity against P. falciparum. | [9] | |
| C3-Position | Carboxylic acid (-COOH) | Its presence can significantly alter the compound's physicochemical properties and may impact activity. Some studies show that a 3-carboxyl ester can be active, while the free acid or amide may abolish activity.[10] | [10] |
| Decarboxylation (removal of -COOH) | May be necessary to mimic the structure of known antimalarials like chloroquine. This can be achieved by heating in a high-boiling point solvent. | [1] | |
| Amide/Ester formation | Can serve as a prodrug strategy or to explore new interactions with the biological target.[10] | [10] | |
| C8-Position | Chloro group (-Cl) | The effect of substituents at this position is less defined than at C7. It can influence the electronic properties and metabolic stability of the molecule.[6] | [6] |
Protocol 4: Decarboxylation of the 3-Carboxylic Acid Group (Optional)
-
Reaction Setup: Suspend the 4-aminoquinoline-3-carboxylic acid derivative in a high-boiling point solvent like diphenyl ether or Dowtherm A.
-
Reaction: Heat the mixture to 250-260 °C until the evolution of CO2 ceases (typically 1-2 hours).
-
Work-up and Purification: Cool the reaction mixture, dilute with an appropriate solvent like hexane, and purify by column chromatography to isolate the decarboxylated product.
Protocol 5: Amide Coupling of the 3-Carboxylic Acid Group (Optional)
-
Activation of the Carboxylic Acid: Dissolve the 4-aminoquinoline-3-carboxylic acid derivative in an anhydrous solvent like DMF or CH2Cl2. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole and stir at room temperature for 1-2 hours.[11]
-
Amine Addition: Add the desired amine to the reaction mixture and continue stirring overnight.
-
Work-up and Purification: Filter off any precipitated urea byproduct (if using DCC). Wash the filtrate with aqueous acid, base, and brine. Dry the organic layer and concentrate. Purify the resulting amide by column chromatography or recrystallization.[10][11]
Conclusion
4,8-dichloroquinoline-3-carboxylic acid is a highly valuable and versatile precursor for the synthesis of novel antimalarial agents. The protocols outlined in this document provide a robust framework for its synthesis and subsequent elaboration into a library of 4-aminoquinoline derivatives. By systematically modifying the C4-side chain and the C3-carboxylic acid functionality, researchers can explore new chemical space and contribute to the development of the next generation of quinoline-based antimalarials to combat drug-resistant malaria.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Egan, T. J. (2008). Recent advances in the understanding of haemozoin, the malaria pigment. Journal of Inorganic Biochemistry, 102(5-6), 1288-1299.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629-1644.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
- Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 1(5), 210-214.
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(8), 3073-3085.
- Solomon, V. R., & Puri, S. K. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(3), 494-505.
- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). Molecules, 30(23), 5678.
- Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 336-345.
- Romero, A. H., & Dolg, M. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364589.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(17), 7937-7952.
- McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs.
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2021). Molecules, 26(4), 909.
- Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Heterocyclic Chemistry, 54(2), 747-763.
- Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (1981).
- de Villiers, K. A., et al. (2008). Structure–Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(13), 3963-3973.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4411.
- Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(9), 403-410.
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- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
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- Decarboxyl
- The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2009). Revue Roumaine de Chimie, 54(11-12), 987-992.
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Application of 4,8-dichloroquinoline-3-carboxylic acid in the Development of Antibacterial Agents: Application Notes and Protocols
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a foundational scaffold in medicinal chemistry, most notably recognized for its role in the development of the highly successful quinolone class of antibiotics.[1] These synthetic agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2] The clinical utility of quinolones, however, is increasingly threatened by the rise of bacterial resistance. This necessitates the exploration of novel structural modifications to the quinoline framework to generate next-generation antibacterial agents with improved potency and the ability to circumvent existing resistance mechanisms.
The strategic starting material, 4,8-dichloroquinoline-3-carboxylic acid , offers a unique platform for the synthesis of novel quinolone analogues. The presence of two reactive chlorine atoms at positions 4 and 8 allows for selective derivatization through nucleophilic aromatic substitution reactions. The chlorine at the 4-position is particularly susceptible to displacement by amine nucleophiles, a common strategy in the synthesis of potent quinolone antibiotics. The chlorine at the 8-position, while less reactive, provides an additional site for modification that can influence the compound's steric and electronic properties, potentially enhancing its antibacterial spectrum and pharmacokinetic profile.
This document provides a comprehensive guide for researchers and drug development professionals on the application of 4,8-dichloroquinoline-3-carboxylic acid in the design and synthesis of novel antibacterial agents. It outlines a strategic workflow from molecular design and synthesis to in vitro evaluation, supported by detailed, field-proven protocols.
The Quinoline Antibacterial Mechanism of Action: A Molecular Perspective
The antibacterial activity of quinolone carboxylic acids stems from their ability to form a stable ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[2] This complex traps the enzyme in a state where it has created a double-strand break in the DNA, but is unable to re-ligate the strands. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.
Caption: Mechanism of action of quinolone antibiotics.
Synthetic Strategy: Derivatization of 4,8-dichloroquinoline-3-carboxylic acid
The primary synthetic route for generating novel antibacterial candidates from 4,8-dichloroquinoline-3-carboxylic acid involves the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position with various amines. This is a well-established and versatile reaction for creating diversity in the quinolone scaffold. The choice of the amine nucleophile is critical as the substituent at this position significantly influences the antibacterial spectrum and potency.
Caption: General workflow for the synthesis and evaluation of antibacterial agents.
Protocol 1: Synthesis of a 4-(Piperazin-1-yl)-8-chloroquinoline-3-carboxylic acid Derivative
This protocol describes a general procedure for the synthesis of a 4-(piperazin-1-yl)-8-chloroquinoline-3-carboxylic acid derivative, a common structural motif in potent quinolone antibiotics.
Materials:
-
4,8-dichloroquinoline-3-carboxylic acid
-
Piperazine (or a desired substituted piperazine)
-
Pyridine (or another suitable base)
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4,8-dichloroquinoline-3-carboxylic acid in a minimal amount of DMF.
-
Add 2-3 equivalents of piperazine to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of piperazine and 2-3 equivalents of pyridine can be used.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water or ice. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol and then diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
In Vitro Evaluation of Antibacterial Activity
The primary measure of a compound's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized quinolone derivative
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1% in any well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation: Illustrative Antibacterial Activity
The following table presents hypothetical MIC values for a series of 4-amino-8-chloroquinoline-3-carboxylic acid derivatives to illustrate the potential outcomes of the described synthetic and evaluation workflow. Note: These values are for illustrative purposes and are based on the known activity of structurally related compounds.
| Compound ID | R Group (at position 4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. K. pneumoniae |
| DQC-01 | Piperazin-1-yl | 4 | 8 | 16 | 8 |
| DQC-02 | 4-Methylpiperazin-1-yl | 2 | 4 | 8 | 4 |
| DQC-03 | 3-Aminopyrrolidin-1-yl | 1 | 2 | 4 | 2 |
| DQC-04 | Morpholin-4-yl | 16 | 32 | >64 | 32 |
| Ciprofloxacin | (Reference) | 0.25 | 0.06 | 0.5 | 0.125 |
Preclinical Safety Assessment: In Vitro Cytotoxicity
A crucial step in the early-stage drug discovery process is to assess the potential toxicity of new compounds to mammalian cells. A common and reliable method for this is the MTT assay.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized quinolone derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
Conclusion and Future Directions
4,8-dichloroquinoline-3-carboxylic acid represents a valuable and versatile starting material for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse functionalization at the 4-position provide a robust platform for generating compound libraries with a wide range of structural and electronic properties. The protocols outlined in this document provide a clear and actionable framework for the synthesis, in vitro antibacterial evaluation, and preliminary safety assessment of new derivatives.
Future work should focus on exploring a broader range of amine nucleophiles to probe the structure-activity relationship at the 4-position. Additionally, derivatization of the 8-chloro position, although more challenging, could lead to compounds with unique pharmacological profiles. The integration of computational modeling and in silico screening can further guide the rational design of new analogues with enhanced potency and a reduced likelihood of toxicity. Through a systematic and multidisciplinary approach, the full potential of the 4,8-dichloroquinoline-3-carboxylic acid scaffold can be harnessed in the ongoing search for effective new treatments for bacterial infections.
References
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Alamia, F., La Monica, G., Gallo, A., Bono, A., Lauria, A., & Alduina, R. (2022). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals, 15(10), 1234. [Link]
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El-Ansary, S. L., Rahman, D. E. A., & Ghany, L. M. A. (2017). Synthesis and anticancer evaluation of some new 3-benzyl-4, 8-dimethylbenzopyrone derivatives. Open Medicinal Chemistry Journal, 11, 81–91. [Link]
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Lucia, P., Stefaniu, A., Nicu, A. I., & Caproiu, M. T. (2010). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 61(8), 745-749. [Link]
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Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences, 73(8), 1141–1143. [Link]
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Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(4), 978. [Link]
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Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]
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Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]
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Saeed, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108. [Link]
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Ye, Q., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(13), 4540–4559. [Link]
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Zhang, L., et al. (2021). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. Antibiotics, 10(11), 1363. [Link]
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Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 9(11), 964-979. [Link]
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Application Notes and Protocols for Evaluating the Antioxidant Activity of Dichloroquinoline Derivatives
Introduction: The Double-Edged Sword of Oxidative Stress and the Quest for Novel Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. While essential in small quantities for signaling pathways, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Antioxidants are molecules that can neutralize these harmful ROS, mitigating cellular damage.[3] The scientific community is in a continuous search for novel, potent antioxidant compounds. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antioxidant potential.[4][5][6] Their unique chemical structure offers a versatile scaffold for drug design and development.[4]
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to evaluate the antioxidant activity of novel dichloroquinoline derivatives. We will delve into the core principles and detailed protocols of the most relevant in vitro and cell-based antioxidant assays, emphasizing the rationale behind experimental choices to ensure scientific rigor and data integrity.
A Multi-Faceted Approach: Why a Single Assay is Insufficient
No single assay can fully capture the complex antioxidant profile of a compound.[7] Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[7][8] Furthermore, their efficacy can be influenced by their solubility (hydrophilic vs. lipophilic) and the nature of the ROS they are targeting.[7] Therefore, a battery of assays is essential for a comprehensive assessment of the antioxidant potential of dichloroquinoline derivatives. This guide will focus on a curated selection of assays to provide a holistic view of a compound's antioxidant capacity.
Chemical (Acellular) Assays: First-Line Screening
These assays are rapid, cost-effective, and provide a good initial assessment of a compound's radical scavenging or reducing capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, neutralizing it.[9][10][11] DPPH is a deep purple-colored radical that shows a strong absorbance at approximately 517 nm.[9][10] Upon reduction by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases.[9] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[9] This assay is particularly well-suited for hydrophobic systems.[7]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. Protect the solution from light by wrapping the flask in aluminum foil. This solution should be prepared fresh.[9]
-
Dichloroquinoline Derivative Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of the test compound in 10 mL of a suitable solvent (e.g., DMSO, methanol, or ethanol).
-
Working Solutions: Prepare a series of dilutions of the dichloroquinoline derivative from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the different concentrations of the dichloroquinoline derivative working solutions into triplicate wells.[9]
-
Add 100 µL of each concentration of the positive control into separate triplicate wells.[9]
-
For the blank, add 100 µL of the solvent into triplicate wells.
-
For the negative control, add 100 µL of the solvent into another set of triplicate wells.
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the negative control.
-
Abs_sample is the absorbance of the sample.
-
-
Plot the percentage of inhibition against the concentration of the dichloroquinoline derivative and the positive control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical). A lower IC50 value indicates higher antioxidant activity.
-
Visualizing the DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at around 734 nm.[13] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.[13] This assay is applicable to both hydrophilic and lipophilic antioxidant systems.[7]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Stock Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[13]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14] On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Dichloroquinoline Derivative and Positive Control Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 20 µL) of the dichloroquinoline derivative working solutions or positive control to the wells of a 96-well microplate.
-
Add a larger volume (e.g., 180 µL) of the diluted ABTS•+ working solution to each well.[13]
-
Include control wells with the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[13]
-
Measure the absorbance at 734 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[15][16] The Fe²⁺-TPTZ complex has an intense blue color with an absorption maximum at 593 nm.[15] The change in absorbance is proportional to the total antioxidant power of the sample.[16]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15][16] Warm the reagent to 37°C before use.
-
Dichloroquinoline Derivative and Positive Control Solutions: Prepare as described for the DPPH assay. A common positive control is Trolox or ferrous sulfate.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the dichloroquinoline derivative is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualizing the FRAP Assay Principle:
Caption: The chemical principle of the FRAP assay.
Cell-Based Assays: A More Biologically Relevant Assessment
While chemical assays are useful for initial screening, they do not account for the bioavailability, uptake, and metabolism of the test compound within a cellular environment.[2] Cell-based assays provide a more biologically relevant measure of antioxidant activity.[2][17]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) within cells.[1][2][17] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to DCFH.[2] In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[2][18] The antioxidant activity of the dichloroquinoline derivative is quantified by its ability to inhibit DCF formation.[18]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[1][2]
-
Add 50 µL of DCFH-DA probe solution to all wells.[1]
-
Add 50 µL of the dichloroquinoline derivative working solutions or a positive control (e.g., Quercetin) to the respective wells.[1]
-
Incubate at 37°C for 60 minutes.[19]
-
Remove the solution and wash the cells three times with DPBS.[19]
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[19]
-
Immediately begin reading the fluorescence (excitation ~480 nm, emission ~530 nm) at 37°C in a microplate reader at regular intervals for 60 minutes.[19]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
The CAA value is calculated based on the net AUC, comparing the sample to the control. Results are often expressed as quercetin equivalents.[17]
-
Lipid Peroxidation (TBARS) Assay
Principle: Lipid peroxidation is a key indicator of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation.[20][21] It quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex with a maximum absorbance at 532 nm.[20][22]
Experimental Protocol:
-
Sample Preparation:
-
Induce oxidative stress in a cell or tissue homogenate sample. This can be done by treating the sample with a pro-oxidant like Fe²⁺/ascorbate.
-
Treat a parallel set of samples with the dichloroquinoline derivative prior to inducing oxidative stress.
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve using a known concentration of MDA.
-
The concentration of TBARS in the samples is calculated from the standard curve and is indicative of the level of lipid peroxidation. A reduction in TBARS in the samples treated with the dichloroquinoline derivative indicates its protective effect against lipid peroxidation.
-
Data Presentation and Interpretation
For a clear and comparative analysis of the antioxidant activity of different dichloroquinoline derivatives, the results should be summarized in a structured table.
Table 1: Comparative Antioxidant Activity of Dichloroquinoline Derivatives
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe(II) Eq.) | CAA Value (µM Quercetin Eq.) | % Inhibition of Lipid Peroxidation |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| Trolox (Control) | |||||
| Quercetin (Control) |
Interpreting the Results:
-
A lower IC₅₀ value in the DPPH and ABTS assays indicates stronger radical scavenging activity.
-
A higher FRAP value signifies greater reducing power.
-
A higher CAA value suggests better antioxidant activity within a cellular context.
-
A higher percentage of inhibition of lipid peroxidation indicates a protective effect against oxidative damage to cell membranes.
By comparing the results across these different assays, a comprehensive antioxidant profile of the dichloroquinoline derivatives can be established, providing valuable insights for further drug development.
References
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Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments. [Link]
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Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc. [Link]
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Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
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Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
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OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]
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Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. [Link]
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ABTS+ Radical Scavenging Assay. Bio-protocol. [Link]
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Lipid peroxidation assay (TBARS). Bio-protocol. [Link]
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Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science. [Link]
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Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. [Link]
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Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. [Link]
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Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules. [Link]
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Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]
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Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]
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ORAC Assay Protocol. Scribd. [Link]
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Food TBARS Assay. Oxford Biomedical Research. [Link]
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Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research. [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
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DPPH Antioxidant Assay. G-Biosciences. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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2.10. Oxygen Radical Absorbance Capacity (ORAC) Assay. Bio-protocol. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
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OxiSelect ORAC Assay on SpectraMax fluorescence microplate readers. Molecular Devices. [Link]
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ABTS Radical Scavenging Assay Method. Scribd. [Link]
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FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
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Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
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DPPH Radical Scavenging Assay. MDPI. [Link]
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Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience. [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Chemistry. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine. [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
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Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. [Link]
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Derivatization of the carboxylic acid group of 4,8-dichloroquinoline-3-carboxylic acid.
An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 4,8-Dichloroquinoline-3-carboxylic Acid
Introduction: The Strategic Importance of 4,8-Dichloroquinoline-3-carboxylic Acid
4,8-Dichloroquinoline-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities. Derivatives of quinoline carboxylic acids, in particular, have shown promise as antiproliferative, anti-inflammatory, and antimalarial agents.[1][2] The strategic derivatization of the carboxylic acid group at the 3-position is a critical step in modulating the compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—which in turn influences its pharmacokinetic profile and biological target engagement.
This guide provides a comprehensive overview and detailed protocols for the chemical modification of the carboxylic acid moiety of 4,8-dichloroquinoline-3-carboxylic acid. It is designed for researchers and scientists in the field of synthetic and medicinal chemistry, offering both the practical "how" and the mechanistic "why" behind key synthetic transformations.
Core Principles of Carboxylic Acid Activation and Derivatization
The carboxyl group (-COOH) is relatively unreactive towards direct nucleophilic substitution. Therefore, successful derivatization into esters, amides, or other functional groups hinges on a fundamental principle: activation . This process involves converting the hydroxyl portion of the carboxyl group into a better leaving group, thereby rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by nucleophiles like alcohols or amines. The choice of activation strategy depends on the desired derivative, the stability of the starting material, and the desired reaction conditions.
This guide will focus on three primary classes of derivatization:
-
Esterification: The conversion of the carboxylic acid to an ester.
-
Amidation: The formation of an amide bond with an amine.
-
Acid Chloride Formation: The synthesis of a highly reactive acid chloride intermediate.
Protocol I: Esterification of 4,8-Dichloroquinoline-3-carboxylic Acid
Esterification is a common strategy to mask the polarity of the carboxylic acid, which can enhance cell permeability and oral bioavailability. The resulting esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Method A: Fischer-Speier Esterification (Classic Acid Catalysis)
This is a traditional and straightforward method that relies on heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible, and the equilibrium is typically driven towards the product by using the alcohol as the solvent.[3][4]
Rationale: Protonation of the carbonyl oxygen by the strong acid catalyst makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. This method is best suited for simple, unhindered primary or secondary alcohols that are stable to strong acidic conditions.[5]
Detailed Protocol:
-
Reagents & Materials:
-
4,8-dichloroquinoline-3-carboxylic acid
-
Alcohol (e.g., absolute ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask with reflux condenser and drying tube
-
-
Procedure: a. To a solution of 4,8-dichloroquinoline-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq, often used as the solvent), add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%) dropwise at room temperature. b. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. d. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterize the final product, such as Ethyl 4,8-dichloroquinoline-3-carboxylate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6]
-
Method B: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to harsh acidic conditions or when using more precious or hindered alcohols, the Steglich esterification offers a milder and often more efficient alternative.[5][7] This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol. The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct.[7]
Detailed Protocol:
-
Reagents & Materials:
-
4,8-dichloroquinoline-3-carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Filtration setup
-
-
Procedure: a. Dissolve 4,8-dichloroquinoline-3-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. d. Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC. e. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up & Purification: a. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Combine the filtrates and wash with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by water and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude ester by flash column chromatography on silica gel.
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | DCC, DMAP |
| Conditions | High temperature (reflux) | Mild (0 °C to RT) |
| Key Advantage | Simple, inexpensive reagents | High yield, mild conditions, broad scope |
| Key Disadvantage | Reversible, harsh conditions | DCU byproduct removal, cost of reagents |
| Suitable For | Simple, acid-stable alcohols | Complex, acid-sensitive, hindered alcohols |
Protocol II: Amidation of 4,8-Dichloroquinoline-3-carboxylic Acid
Amide bond formation is one of the most crucial reactions in medicinal chemistry. Amide derivatives can introduce key hydrogen bond donor/acceptor sites, improving target binding affinity and modulating solubility.
Method: Direct Amide Coupling using Peptide Coupling Reagents
Modern peptide coupling reagents provide a highly efficient, one-pot method for forming amides directly from carboxylic acids and amines under mild conditions, minimizing side reactions and racemization (if chiral centers are present).[8][9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base are extremely effective.
Rationale: The coupling reagent activates the carboxylic acid in situ to form a highly reactive species (e.g., an active ester). This intermediate is then rapidly intercepted by the amine nucleophile to form the thermodynamically stable amide bond. A non-nucleophilic base is required to deprotonate the amine and neutralize any acidic byproducts.
Detailed Protocol:
-
Reagents & Materials:
-
4,8-dichloroquinoline-3-carboxylic acid
-
Primary or Secondary Amine
-
Coupling Reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
-
-
Procedure: a. In a dry flask under an inert atmosphere, dissolve 4,8-dichloroquinoline-3-carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. b. Add the base (e.g., DIPEA, 2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This is the pre-activation step. c. Add the amine (1.1-1.2 eq) to the activated mixture. d. Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic solution sequentially with aqueous saturated NaHCO₃, water, and brine to remove DMF and water-soluble byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting amide by flash column chromatography or recrystallization.
Protocol III: Formation of 4,8-Dichloroquinoline-3-carbonyl Chloride
The acid chloride is one of the most reactive carboxylic acid derivatives. It serves as a powerful intermediate for the synthesis of esters and amides, especially with poorly nucleophilic alcohols or amines. The reaction is typically rapid and high-yielding.[10]
Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the carboxylic acid into an excellent leaving group. The high electrophilicity of the resulting acid chloride makes it readily susceptible to attack by a wide range of nucleophiles.[10]
Detailed Protocol:
-
Reagents & Materials:
-
4,8-dichloroquinoline-3-carboxylic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Apparatus with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)
-
-
Procedure: a. CRITICAL: This reaction must be performed in a well-ventilated fume hood as it releases toxic gases (HCl, SO₂). All glassware must be thoroughly dried. b. Suspend 4,8-dichloroquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (can be used as the solvent) or in an anhydrous solvent like toluene. c. Heat the mixture to reflux gently for 1-3 hours. The reaction is often complete when the solid starting material has fully dissolved and gas evolution ceases. d. Cool the reaction mixture to room temperature. e. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The crude 4,8-dichloroquinoline-3-carbonyl chloride is often obtained as a solid.
-
Use in Subsequent Reactions:
-
The acid chloride is highly moisture-sensitive and is typically used immediately without further purification.
-
To synthesize an amide, for example, the crude acid chloride would be dissolved in an anhydrous aprotic solvent (e.g., DCM) and cooled to 0 °C. A solution of the desired amine (2.2 eq, or 1.1 eq with a non-nucleophilic base like TEA) in the same solvent is then added dropwise.
-
Visualization of Derivatization Workflows
The choice of synthetic route depends on the target molecule and the available reagents. The following diagrams illustrate the primary pathways for derivatization.
Caption: Simplified workflow of the Steglich Esterification mechanism.
References
-
Chou, C., & Chen, Y. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. PubMed. Available at: [Link]
-
Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [Link]
-
Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
D'hooghe, M., et al. (2013). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]
-
Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available at: [Link]
-
Price, C. C., & Roberts, R. M. 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
-
Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
El-Gaby, M. S. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Johnson, T. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]
-
Lee, Y. J., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. ResearchGate. Available at: [Link]
-
Clark, J. Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]
-
Lee, Y. J., & Lee, Y. S. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
-
Dunetz, J. R., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Al-Ostath, O., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]
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Application Note: Leveraging 4,8-Dichloroquinoline-3-Carboxylic Acid as a Scaffold for Structure-Activity Relationship (SAR) Studies
Abstract
The quinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3] Structure-Activity Relationship (SAR) studies are the cornerstone of rational drug design, systematically dissecting how chemical modifications to a lead scaffold influence its biological function. This guide provides a detailed framework for utilizing 4,8-dichloroquinoline-3-carboxylic acid as a versatile starting scaffold for SAR-driven drug discovery. We delineate the strategic design of an analog library, provide detailed synthetic protocols for diversification, outline key biological evaluation assays, and discuss the principles of SAR data interpretation. The inherent reactivity of the chloro-substituents at the C4 and C8 positions, coupled with the modifiable C3-carboxylic acid, makes this scaffold an ideal platform for generating chemical diversity to probe biological targets and develop novel therapeutic candidates.
The 4,8-Dichloroquinoline-3-Carboxylic Acid Scaffold: A Platform for Diversification
The choice of a starting scaffold is critical for the success of an SAR campaign. The 4,8-dichloroquinoline-3-carboxylic acid molecule offers three distinct and chemically addressable points for modification, providing a robust foundation for building a diverse chemical library.
-
C4-Position (Chloro Substituent): The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, alcohols), enabling the exploration of different hydrogen bonding patterns, steric bulk, and electrostatic interactions.
-
C8-Position (Chloro Substituent): While less reactive than the C4-position, the C8-chloro group can also be displaced or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups, fundamentally altering the scaffold's topology and hydrophobic profile. The nature of the substituent at C8 has been shown to influence antibacterial activity.[3]
-
C3-Position (Carboxylic Acid): The carboxylic acid is a critical pharmacophoric feature in many quinoline-based drugs, particularly antibiotics.[3] It is also a versatile functional group that can be readily converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement.
This multi-point diversification potential is the core rationale for selecting this scaffold. It allows a research team to systematically and independently probe the chemical space around the quinoline core to build a comprehensive SAR model.
Strategic Design of an Analog Library
A successful SAR study begins with a logical and well-designed library of analogs. The goal is not to synthesize compounds randomly, but to make targeted changes that test specific hypotheses about the molecular interactions between the compound and its biological target.
The overall workflow of an SAR study is an iterative cycle of design, synthesis, and biological testing, with each cycle providing insights that inform the design of the next generation of compounds.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
To systematically probe the scaffold, modifications should initially be conservative and then expand based on initial findings.
Table 1: Proposed Initial Modifications for SAR Library Generation
| Position | Modification Type | Rationale & Examples | Potential Impact Explored |
|---|---|---|---|
| C4 | Nucleophilic Substitution (SNAr) | Amines: -NH(CH₃), -NH(Cyclopropyl), -N(piperazinyl) Thiols: -S(CH₂CH₃), -S(Ph) Alkoxides: -OCH₃, -O(CH₂Ph) | Hydrogen bond donors/acceptors, steric bulk, charge, basicity.[4] |
| C8 | Cross-Coupling | Suzuki: Phenyl, 4-pyridyl, Thienyl Sonogashira: -C≡C-Ph | Introduce aromatic systems for π-π stacking, alter planarity, explore new binding pockets. |
| C3 | Carboxylic Acid Derivatization | Amides: -C(=O)NH₂, -C(=O)NH(CH₂Ph) Esters: -C(=O)OCH₃, -C(=O)OCH₂CH₃ | Modulate polarity, cell permeability (pro-drug strategy), hydrogen bonding capacity.[5] |
Synthetic Protocols for Analog Generation
The following protocols are generalized methodologies. Researchers must adapt conditions based on the specific reactivity of their chosen reagents. All reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Caption: Diversification pathways for the 4,8-dichloroquinoline-3-carboxylic acid scaffold.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Rationale: This protocol describes the displacement of the highly activated C4-chloride with a primary or secondary amine. The reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent.
Materials:
-
4,8-dichloroquinoline-3-carboxylic acid (1.0 eq)
-
Amine of choice (e.g., piperazine, 1.2 eq)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,8-dichloroquinoline-3-carboxylic acid in DMF, add DIPEA and the selected amine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Amide Coupling at the C3-Position
Rationale: This protocol converts the C3-carboxylic acid into an amide using a standard peptide coupling reagent like HBTU. This avoids the need to first form a more reactive acid chloride.
Materials:
-
4,8-dichloroquinoline-3-carboxylic acid (1.0 eq)
-
Amine of choice (e.g., benzylamine, 1.1 eq)
-
HBTU (1.1 eq)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 3.1.
Procedure:
-
Dissolve the 4,8-dichloroquinoline-3-carboxylic acid in DMF.
-
Add DIPEA, the selected amine, and finally HBTU to the stirring solution at room temperature.
-
Stir the reaction for 2-6 hours until TLC indicates the consumption of the starting material.
-
Perform an aqueous work-up and extraction as described in Protocol 3.1.
-
Purify the crude product via silica gel chromatography.
-
Validation: Characterize the purified amide by NMR and HRMS to confirm its identity and purity.
Biological Evaluation & Assay Protocols
The choice of biological assays should be guided by the therapeutic area of interest. Given the broad spectrum of activity for quinoline derivatives, initial screening against cancer cell lines and bacterial strains is a logical starting point.[6][7][8]
Caption: A tiered biological screening cascade for hit identification and validation.
Protocol 4.1: In Vitro Anticancer Activity - MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product. A decrease in signal indicates cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Data Analysis and SAR Interpretation
The ultimate goal is to transform raw biological data into actionable knowledge. This is achieved by systematically comparing the chemical structures of the analogs with their measured biological activity.
Example SAR Table: Create a table that clearly lists the analog, the modifications at each position (R¹, R², R³), and the resulting biological activity data (e.g., IC₅₀).
Table 2: Hypothetical SAR Data for C4-Modified Analogs against MCF-7 Cells
| Analog ID | C4-Substituent (R¹) | IC₅₀ (µM) | Preliminary SAR Conclusion |
|---|---|---|---|
| Scaffold | -Cl | > 50 | Inactive starting material. |
| AN-01 | -NH(CH₃) | 8.5 | Small amine tolerated, introduces activity. |
| AN-02 | -NH(Cyclopropyl) | 2.1 | Small, rigid cycloalkyl group enhances potency. Suggests a constrained pocket. |
| AN-03 | -NH(Phenyl) | 25.6 | Bulky aromatic group is detrimental. Suggests steric hindrance. |
| AN-04 | -N(piperazinyl) | 1.5 | Piperazine group is highly favorable, possibly due to solubility or H-bonding with a secondary site. |
| AN-05 | -OCH₃ | 45.2 | Replacing N-H with O is unfavorable. H-bond donation may be critical. |
Drawing Conclusions: From the hypothetical data in Table 2, a medicinal chemist can derive several key insights:
-
A hydrogen bond donor at C4 is likely critical for activity (compare AN-01 vs. AN-05).
-
The binding pocket accommodating the C4-substituent is sterically constrained (compare AN-02 vs. AN-03).
-
The basic nitrogen of the piperazine in AN-04 may be interacting with an acidic residue in the target protein or improving physicochemical properties , making it a promising lead for further optimization.[9]
References
- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR)
-
Yeh, J. L., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry. [Link]
-
Khan, I., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
Abdel-Hafez, A. A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archives of Pharmacal Research. [Link]
-
Wang, B., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
-
Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research. [Link]
-
Al-Ostath, O., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
-
Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Medicinal Chemistry Research. [Link]
-
Li, W., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Medicinal Chemistry Research. [Link]
-
Hernández-Rodríguez, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. [Link]
-
Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. [Link]
-
Madrid, D. C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025).
-
Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]
-
Pharma Tutorials. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. [Link]
Sources
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Application Note & Protocol: High-Purity Refinement of 4,8-dichloroquinoline-3-carboxylic acid via Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of crude 4,8-dichloroquinoline-3-carboxylic acid utilizing the robust technique of recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the fundamental principles and causal reasoning behind each step of the process. The protocol is designed to be a self-validating system, ensuring the attainment of high-purity material suitable for downstream applications in medicinal chemistry and materials science.
Introduction: The Imperative for Purity
4,8-dichloroquinoline-3-carboxylic acid is a key heterocyclic building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry, with the quinoline scaffold being central to numerous pharmacologically active agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and impurities to achieve a highly refined, crystalline final product.
The Science of Recrystallization: A Primer
Recrystallization is a purification process based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest, 4,8-dichloroquinoline-3-carboxylic acid, near its boiling point.
-
Low Solvency at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
-
Inertness: The solvent must not react chemically with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Due to the presence of a polar carboxylic acid group and a larger, relatively non-polar aromatic system, selecting a single perfect solvent can be challenging. Therefore, a mixed-solvent system is often employed to fine-tune the solubility characteristics.
Recommended Recrystallization Solvent System
For crude 4,8-dichloroquinoline-3-carboxylic acid, a two-solvent system of Glacial Acetic Acid and Water is recommended.
-
Rationale: Glacial acetic acid is a polar organic solvent that is effective at dissolving carboxylic acids due to its ability to form hydrogen bonds.[1] However, it may be too effective a solvent at room temperature to allow for high recovery. Water acts as an anti-solvent; it is miscible with acetic acid but has poor solubility for the organic quinoline derivative. By carefully adding water to a hot acetic acid solution of the compound, the polarity of the solvent system is increased, forcing the less polar target compound out of solution to form crystals as it cools.
An alternative single-solvent system using Isopropanol can also be effective, as related substituted quinoline carboxylic acids have been successfully recrystallized from it.[2]
Experimental Protocol
Safety Precautions
-
Hazard Profile: Chloro-substituted quinolines and their derivatives should be handled with care. Close analogs like 4,8-dichloroquinoline are known to cause skin and serious eye irritation. Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Solvent Hazards: Glacial acetic acid is corrosive and has a strong odor. Ensure it is used within a fume hood. Isopropanol is flammable. Keep away from open flames and ignition sources.
Materials and Equipment
-
Crude 4,8-dichloroquinoline-3-carboxylic acid
-
Glacial Acetic Acid
-
Deionized Water
-
Isopropanol (for alternative method)
-
Erlenmeyer flasks (2 sizes)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Vacuum source
Step-by-Step Recrystallization Procedure (Acetic Acid/Water System)
-
Dissolution: Place the crude 4,8-dichloroquinoline-3-carboxylic acid into an Erlenmeyer flask with a magnetic stir bar. In a fume hood, add the minimum volume of glacial acetic acid required to dissolve the solid upon heating. Start with a small amount and add more incrementally. Heat the mixture gently on a hotplate with stirring until the solid completely dissolves.
-
Causality Check: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield. Excess solvent will retain more of the product in the solution upon cooling, reducing recovery.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a glass funnel and preheat both by pouring a small amount of hot solvent through them. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Causality Check: Preheating the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to product loss.
-
-
Inducing Crystallization: While the acetic acid solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. If too much water is added and the product precipitates out excessively, add a small amount of hot acetic acid until the solution is clear again.
-
Crystal Formation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Causality Check: Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. Slow cooling allows for the selective incorporation of the target molecule into the growing crystal structure.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 mixture of acetic acid and water, followed by a wash with a small amount of cold deionized water to remove any residual acetic acid.
-
Causality Check: Washing with a cold solvent removes any remaining soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Initial Solvent | Glacial Acetic Acid | Excellent solvent for carboxylic acids when hot. |
| Anti-Solvent | Deionized Water | Miscible with acetic acid, poor solvent for the target compound. |
| Cooling Rate | Slow (ambient air) followed by ice bath | Promotes the formation of pure, well-defined crystals. |
| Washing Solvent | Cold 1:1 Acetic Acid/Water, then cold Water | Removes residual mother liquor and acetic acid. |
| Drying Temperature | 50-60 °C (under vacuum) | Ensures complete removal of residual solvents. |
Visualization of the Purification Workflow
Caption: Workflow for the recrystallization of 4,8-dichloroquinoline-3-carboxylic acid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again. Ensure cooling is very slow. |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Optimize the initial volume of solvent in a small-scale trial. Always use ice-cold solvent for washing. |
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
PubChem. Ethyl 4,8-dichloroquinoline-3-carboxylate. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Solubility of Things. Quinoline-4-carboxylic acid. [Link]
- Google Patents.
- Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
- Google Patents. US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
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University of California, Los Angeles. Recrystallisation. [Link]
- Google Patents.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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Sciencemadness Wiki. Quinoline. [Link]
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Wikipedia. Quinoline. [Link]
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PubChem. Quinoline-3-carboxylic acid. [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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Analytical techniques for the characterization of 4,8-dichloroquinoline-3-carboxylic acid.
An In-Depth Guide to the Analytical Characterization of 4,8-dichloroquinoline-3-carboxylic acid
Introduction: The Analytical Imperative for 4,8-dichloroquinoline-3-carboxylic acid
4,8-dichloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class. Molecules within this structural family are pivotal as intermediates in the synthesis of pharmacologically active agents and functional materials.[1] The precise substitution pattern, featuring chlorine atoms at the 4 and 8 positions and a carboxylic acid at the 3 position, imparts unique physicochemical properties that necessitate a robust and multi-faceted analytical approach for its characterization.
The rigorous identification, purity assessment, and structural elucidation of this molecule are paramount for ensuring the validity of research findings, the quality of pharmaceutical manufacturing processes, and the safety and efficacy of potential downstream products. This guide provides a comprehensive framework of validated analytical techniques and detailed protocols designed to deliver a complete characterization profile of 4,8-dichloroquinoline-3-carboxylic acid, moving beyond mere procedural steps to explain the causality behind methodological choices.
The overall analytical strategy integrates chromatographic separation with spectroscopic analysis to build a cohesive and definitive profile of the molecule.
Caption: A high-level overview of the integrated analytical workflow.
Physicochemical Properties and Handling
A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical solvents, methods, and safety protocols. While empirical data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.[2][3]
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | Derived from the chemical structure. |
| Molecular Weight | 242.06 g/mol | Based on the molecular formula; critical for mass spectrometry.[2] |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The rigid, hydrophobic quinoline core and chlorine atoms reduce aqueous solubility. The carboxylic acid group provides some polarity and solubility in polar organic solvents. |
| Acidity (pKa) | ~3.5 - 4.5 (Predicted) | The carboxylic acid group is the primary acidic site. The electron-withdrawing effect of the quinoline ring and chlorine atoms enhances its acidity compared to a simple benzoic acid. |
Safety and Handling: Due to its chemical nature as a chlorinated aromatic carboxylic acid, 4,8-dichloroquinoline-3-carboxylic acid should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of fine particulates.
Chromatographic Analysis for Purity and Quantification
Core Principle: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for assessing the purity and performing quantitative analysis of 4,8-dichloroquinoline-3-carboxylic acid. The molecule's inherent hydrophobicity makes it an ideal candidate for Reverse-Phase (RP) chromatography, where it is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.[4][5]
Caption: Step-by-step workflow for the HPLC/UPLC analysis.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is designed for the accurate assessment of purity by calculating the area percentage of the main peak relative to all other peaks detected.
A. Instrumentation and Reagents
-
HPLC/UPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Reagents: Acetonitrile (HPLC grade), Ultrapure water, Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade).
B. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Industry standard for hydrophobic molecules, providing excellent retention and resolution.[5] |
| Mobile Phase A | 0.1% TFA in Water | The acid modifier sharpens peak shape by suppressing the ionization of the carboxylic acid group. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this class of compounds. |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20-95% B15-17 min: 95% B17.1-20 min: 20% B | A gradient is essential to elute potential impurities with different polarities and to ensure the main peak is well-resolved and sharp. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[4] |
| Detection | UV at 290 nm (or PDA 200-400 nm) | Quinoline systems have strong UV absorbance. A PDA detector is recommended to assess peak purity and select the optimal wavelength. |
C. Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~5 mg of 4,8-dichloroquinoline-3-carboxylic acid and transfer to a 10 mL volumetric flask.
-
Dissolution: Add ~7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with methanol to achieve a concentration of 0.5 mg/mL.
-
Working Solution: Further dilute the stock solution with a 50:50 mixture of Acetonitrile and Water to a final concentration of ~50 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
D. System Suitability and Trustworthiness To ensure the validity of the results, a system suitability test (SST) must be performed before sample analysis. This involves multiple injections of a standard solution to verify the performance of the chromatographic system.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, ensuring accurate integration.[5] |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency and separation power.[5] |
| Reproducibility (%RSD) | ≤ 2.0% for peak area (n=5) | Confirms the precision of the injection and detection system. |
Mass Spectrometry for Molecular Identity
Core Principle: Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight (MW) of 4,8-dichloroquinoline-3-carboxylic acid. For halogenated compounds, MS provides an additional layer of confirmation through the characteristic isotopic pattern generated by the natural abundance of halogen isotopes.[6] The presence of two chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a unique and easily identifiable isotopic cluster.[7]
Expected Isotopic Pattern: The molecular ion peak (M) will not be a single peak but a cluster of peaks separated by 2 mass units. The primary peaks will be the M⁺ (containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl and one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms).
| Ion | Isotope Composition | Approximate Relative Intensity |
| M⁺ | C₁₀H₅(³⁵Cl)₂NO₂ | 100% |
| M+2 | C₁₀H₅(³⁵Cl)(³⁷Cl)NO₂ | 65% |
| M+4 | C₁₀H₅(³⁷Cl)₂NO₂ | 10% |
This pattern is a definitive fingerprint for a dichlorinated compound.[8]
Caption: Expected mass spectrum isotopic cluster for a dichlorinated molecule.
Protocol: Identity Confirmation by LC-MS
A. Instrumentation
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight [TOF]) with an Electrospray Ionization (ESI) source. High-Resolution Mass Spectrometry (HRMS) is preferred for obtaining accurate mass data.[9]
B. LC-MS Conditions
-
LC Method: Use the same column and gradient as the HPLC method, but substitute the mobile phase modifier. Crucially, replace non-volatile TFA with a volatile acid like 0.1% Formic Acid , which is compatible with the MS source.[10]
-
Ionization Mode: ESI negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. ESI positive mode can also be used, which would form the [M+H]⁺ ion.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Verify the presence of the [M-H]⁻ ion at m/z ~240.96 or the [M+H]⁺ ion at ~242.97.
-
Confirm that the isotopic pattern matches the theoretical distribution for a dichlorinated compound (M, M+2, M+4).
-
If using HRMS, confirm that the measured accurate mass is within 5 ppm of the theoretical exact mass.
-
Spectroscopic Structural Elucidation
While chromatography and mass spectrometry confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[11]
Expected ¹H and ¹³C NMR Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | ~12.0 - 14.0 | Broad singlet, 1H (Carboxylic acid proton). This peak is exchangeable with D₂O.[12] |
| ¹H | ~7.5 - 9.0 | Multiple signals, 4H total (Aromatic protons on the quinoline ring). The exact shifts and coupling patterns will depend on the electronic effects of the chloro and carboxyl groups.[13][14] |
| ¹³C | ~165 - 175 | Carboxylic acid carbonyl carbon.[15] |
| ¹³C | ~115 - 150 | 9 signals corresponding to the carbons of the quinoline ring system. |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and for positioning the acidic proton in an observable region.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) to aid in complete structural assignment.
-
Data Analysis: Integrate the ¹H signals to confirm proton counts. Analyze the chemical shifts and coupling constants to assign protons to their positions on the quinoline ring. Assign all carbon signals in the ¹³C spectrum.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Core Principle: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]
Expected Characteristic FTIR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, due to hydrogen bonding.[15] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong and sharp. Its position indicates a conjugated acid.[12] |
| C=C, C=N (Aromatic) | 1500 - 1650 | Multiple sharp bands of medium intensity. |
| C-Cl (Aryl Chloride) | 1000 - 1100 | Medium to strong absorptions. |
Protocol: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and confirm that they are consistent with the proposed structure of 4,8-dichloroquinoline-3-carboxylic acid.
Summary: An Integrated Approach
No single technique is sufficient for the complete characterization of a novel or critical chemical entity like 4,8-dichloroquinoline-3-carboxylic acid. The true analytical power lies in the integration of these orthogonal techniques.
Caption: Integration of analytical data for definitive characterization.
By following these protocols, a researcher or quality control scientist can confidently determine the purity (HPLC), confirm the molecular weight and elemental composition (MS), and elucidate the definitive chemical structure (NMR, FTIR) of 4,8-dichloroquinoline-3-carboxylic acid, ensuring data integrity and product quality.
References
- High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- CAS No. 31588-77-9, 6,8-dichloroquinoline-3-carboxylic Acid. 001CHEMICAL.
- 4,8-Dichloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase.
- 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
- Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. ResearchGate.
- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
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In vitro assays to test the efficacy of 4,8-dichloroquinoline-3-carboxylic acid derivatives.
An In-Depth Guide to the In Vitro Evaluation of 4,8-dichloroquinoline-3-carboxylic Acid Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The derivatization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific subclass, 4,8-dichloroquinoline-3-carboxylic acid derivatives, providing a comprehensive suite of in vitro assays to systematically evaluate their therapeutic potential.
As a Senior Application Scientist, this document is designed to move beyond simple procedural lists. It provides the underlying principles, the rationale for experimental choices, and the framework for robust data interpretation. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Before assessing any specific therapeutic efficacy, it is imperative to determine the concentration-dependent effect of the derivatives on cell viability. This foundational screening identifies the therapeutic window and distinguishes between targeted pharmacological effects and general cytotoxicity.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Rationale: This assay is a rapid, sensitive, and widely used method for initial cytotoxicity screening. It provides a quantitative measure (IC50 value) of the concentration at which a compound inhibits 50% of cell growth, which is a critical parameter for comparing the potency of different derivatives.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer or normal cells (e.g., MCF-7, A549, or NHDF-Neo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the 4,8-dichloroquinoline-3-carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane.[5]
Rationale: This assay serves as a complementary method to the MTT assay. While MTT measures metabolic dysfunction, the LDH assay directly measures cell membrane damage, a hallmark of necrosis. Comparing results from both assays can provide initial insights into the mechanism of cell death.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment relative to the maximum release control.
| Derivative ID | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| DQC-001 | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| DQC-001 | A549 (Lung) | MTT | 48 | 22.5 ± 2.1 |
| DQC-002 | MCF-7 (Breast) | MTT | 48 | 8.7 ± 0.9 |
| DQC-002 | A549 (Lung) | MTT | 48 | 12.1 ± 1.3 |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 48 | 1.2 ± 0.2[6] |
Table 1: Example Data Presentation for Cytotoxicity Screening.
Part 2: Elucidating Potential Anticancer Mechanisms
Many quinoline derivatives exert their anticancer effects by targeting fundamental cellular processes like DNA replication and signal transduction.[2][7] The following assays probe two of the most common mechanisms.
Assay 3: Topoisomerase I Inhibition Assay (DNA Relaxation)
Principle: DNA topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription.[8] Topoisomerase I relaxes supercoiled DNA by creating a single-strand break.[9] This assay measures the ability of a compound to inhibit this relaxation process. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis due to their different mobilities.[8][10]
Rationale: Quinolines are structurally similar to known topoisomerase inhibitors (poisons), which trap the enzyme-DNA complex, leading to DNA damage and cell death.[2][8] This assay is a direct, cell-free method to determine if the derivatives target this critical enzyme.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture. Include a "no enzyme" control (DNA only) and an "enzyme + vehicle" control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the supercoiled and relaxed DNA bands are well-separated.
-
Visualization: Visualize the DNA bands under UV light. The "no enzyme" control will show a fast-migrating supercoiled band. The "enzyme + vehicle" control will show a slower-migrating relaxed band. An effective inhibitor will show a dose-dependent preservation of the supercoiled DNA band.
Assay 4: Kinase Inhibition Profiling (JAK-STAT Pathway)
Principle: The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokines to the nucleus, regulating genes involved in cell proliferation, differentiation, and immunity.[11] Dysregulation of this pathway is implicated in various cancers.[12] This assay measures the phosphorylation of STAT proteins, a key activation step mediated by JAK kinases.
Rationale: Quinolines are known to inhibit various protein kinases.[13][14] Evaluating the effect on a specific and highly relevant cancer pathway like JAK-STAT can reveal a targeted mechanism of action.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
Protocol (Western Blotting for p-STAT):
-
Cell Culture and Starvation: Culture cells known to have active JAK-STAT signaling (e.g., HeLa, HepG2). Before treatment, starve the cells in a serum-free medium for 4-6 hours.
-
Inhibition and Stimulation: Pre-treat the cells with the quinoline derivatives for 1-2 hours. Then, stimulate the cells with a relevant cytokine (e.g., Interferon-gamma or IL-6) for 15-30 minutes to activate the pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT (p-STAT) and total STAT (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A reduction in the p-STAT/total STAT ratio indicates inhibition of the pathway.
Part 3: Investigating Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases, including cancer. Compounds with anti-inflammatory properties are of significant therapeutic interest.[15]
Assay 5: Nitric Oxide (NO) Inhibition in Macrophages (Griess Assay)
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[16]
Rationale: This assay is a well-established and straightforward method to screen for compounds that can suppress a key inflammatory response in immune cells.[16]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the quinoline derivatives for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include controls: untreated cells, cells with LPS only, and cells with the compound only (to check for direct effects).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only control.
Assay 6: NF-κB Nuclear Translocation Assay
Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[17] In unstimulated cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory signals lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[18] This can be visualized using immunofluorescence microscopy.
Rationale: This assay provides a mechanistic insight into how a compound might exert its anti-inflammatory effects by targeting a critical upstream signaling hub.
Caption: The canonical NF-κB signaling pathway.
Protocol (Immunofluorescence):
-
Cell Culture: Grow cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat cells with the quinoline derivative for 1 hour, followed by stimulation with an inflammatory agent like TNF-α (20 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA, then incubate with a primary antibody against an NF-κB subunit (e.g., p65/RelA). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. In unstimulated or effectively treated cells, the NF-κB signal will be primarily cytoplasmic. In stimulated cells, the signal will be concentrated in the nucleus.
Part 4: Assessing Antimicrobial Activity
The quinoline core is central to many antibacterial drugs.[19] Therefore, assessing the antimicrobial efficacy of new derivatives is a logical and crucial step.
Assay 7: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[20] This is typically determined using a broth microdilution method.
Rationale: The MIC is the gold standard for quantifying the potency of an antibacterial agent and is essential for comparing the activity of different compounds against a panel of clinically relevant bacterial strains.[21][22]
Protocol (Broth Microdilution):
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivatives in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test strains (e.g., Staphylococcus aureus, Escherichia coli) to each well.[20]
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[20]
| Derivative ID | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) |
| DQC-001 | 8 | 32 |
| DQC-002 | 4 | 16 |
| Ciprofloxacin (Control) | 1 | 0.015 |
Table 2: Example Data Presentation for Antimicrobial MIC Testing.
Conclusion
This guide provides a structured, multi-faceted approach to characterizing the in vitro efficacy of 4,8-dichloroquinoline-3-carboxylic acid derivatives. By systematically progressing from broad cytotoxicity profiling to specific mechanistic assays for anticancer, anti-inflammatory, and antimicrobial activity, researchers can build a comprehensive biological profile of their compounds. The emphasis on robust controls, mechanistic rationale, and clear data presentation is designed to ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery and development process.
References
- ASM Journals. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy.
- PubMed. (2024).
- Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology.
- BenchChem. (2025).
- Assay Genie. (2024).
- Nitiss, J. L., et al. (2012). Topoisomerase Assays. PMC - NIH.
- ResearchG
- Nitiss, J. L., et al. (2018). Topoisomerase Assays. PMC - NIH.
- MyBioSource.
- Thermo Fisher Scientific. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
- ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Taylor & Francis Online. (2023).
- BenchChem. (2025).
- PubMed. (2023).
- ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
- ResearchGate. (2018).
- PMC - NIH. (2022).
- PMC - PubMed Central. (2018).
- MDPI. (2022).
- International Journal of Medical and Pharmaceutical Sciences. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Frontiers. (2018). Assaying Homodimers of NF-κB in Live Single Cells.
- Creative Diagnostics.
- PubMed. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
- PubMed Central. (2023).
- PubMed Central. (2021).
- YouTube. (2020).
- PMC - NIH. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
- PMC - NIH. (2021).
- MDPI. (2023).
- PubMed. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- ResearchGate. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Wikipedia.
- Creative Diagnostics.
- MedCrave. (2015).
- IP Innovative Publication. (2021).
- Bio-Rad.
- Biointerface Research in Applied Chemistry. (2021).
- ResearchGate. (2023). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells.
- NYU Libraries. (2015). NF-kappa B: Methods and Protocols.
- PubMed. (2010).
- Bentham Science. (2020).
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4,8-Dichloroquinoline-3-Carboxylic Acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of quinoline-based scaffolds. We will delve into the multi-step synthesis of 4,8-dichloroquinoline-3-carboxylic acid, a key intermediate for various pharmaceutical agents. Our focus is not merely on procedural steps but on the underlying chemical principles, providing actionable troubleshooting advice to enhance yield, purity, and reproducibility.
The primary synthetic route proceeds via the Gould-Jacobs reaction to construct the quinoline core, followed by hydrolysis and subsequent chlorination.[1][2] Each stage presents unique challenges that can significantly impact the overall efficiency of the synthesis. This guide is structured to address these challenges directly in a question-and-answer format, providing field-proven insights and solutions.
Section 1: Overview of the Synthetic Pathway
The synthesis of 4,8-dichloroquinoline-3-carboxylic acid is a well-established four-step process. It begins with the reaction of 2-chloroaniline with a malonic ester derivative, which then undergoes a high-temperature cyclization to form the quinoline ring system. This is followed by ester hydrolysis and a final chlorination step to yield the target compound.
Caption: Overall workflow for the synthesis of 4,8-dichloroquinoline-3-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during each stage of the synthesis.
Step 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a robust method for quinoline synthesis but requires careful control of conditions, especially during the high-temperature cyclization.[1]
Question: My yield of the cyclized product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, is consistently low, and I observe a significant amount of unreacted anilinomethylene malonate intermediate. What is happening?
Answer: This is a classic issue of incomplete thermal cyclization and is one of the most common pitfalls in the Gould-Jacobs reaction.[3] The intramolecular electrophilic aromatic substitution required for ring closure has a high activation energy.
-
Causality: The reaction temperature is likely insufficient, or the reaction time is too short. At lower temperatures, the reaction stalls after the initial condensation, and the intermediate fails to cyclize.[4]
-
Solution:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) is refluxing vigorously, typically around 250 °C.[5][6] Use a high-temperature thermometer to confirm the internal reaction temperature.
-
Increase Reaction Time: While some protocols suggest 30-60 minutes, extending the time at reflux may drive the reaction to completion.[6] Monitor progress via Thin Layer Chromatography (TLC) by taking aliquots, quenching them, and spotting on a plate.
-
Consider Microwave Synthesis: Microwave-assisted heating can dramatically shorten reaction times and improve yields by achieving high temperatures rapidly and uniformly.[7][8] Heating the neat mixture of aniline and DEEM to 250-300 °C for as little as 5-10 minutes in a microwave reactor can significantly enhance conversion.[7]
-
Question: During the high-temperature cyclization, my reaction mixture turns dark, and I get a lot of insoluble tar-like material, leading to a poor yield. How can I prevent this decomposition?
Answer: Product degradation and tar formation are indicative of temperatures being too high or prolonged heating. While high heat is necessary, excessive thermal stress can cause decomposition.[4]
-
Causality: The quinoline product, while more stable than the intermediate, is not immune to decomposition at temperatures exceeding 250-260 °C, especially over extended periods.
-
Solution:
-
Precise Temperature Control: Use a temperature controller and a mantle rather than an oil bath for better regulation. Avoid "hot spots" in the flask by ensuring vigorous stirring.
-
Solvent Choice: The choice of a high-boiling, inert solvent is critical. Dowtherm A or diphenyl ether are standard because their boiling points (approx. 257 °C and 259 °C, respectively) provide the necessary temperature for cyclization while preventing runaway heating.[3][5]
-
Optimize Reaction Time: As soon as TLC analysis shows the disappearance of the intermediate, begin the cooling process. Unnecessary heating after completion only serves to degrade the product.
-
Work Under Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions that contribute to tar formation.[4]
-
Caption: Troubleshooting logic for the thermal cyclization step.
Step 3: Saponification (Ester Hydrolysis)
This step converts the ethyl ester to the desired carboxylic acid. While generally straightforward, several issues can arise.
Question: My hydrolysis reaction seems incomplete, or it requires very long reflux times. Can I speed it up?
Answer: Incomplete hydrolysis is usually due to insufficient base or poor solubility of the ester.
-
Causality: The ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is often a crystalline solid with limited solubility in purely aqueous solutions. The reaction is biphasic, and the rate is limited by the interface between the solid/organic phase and the aqueous base.
-
Solution:
-
Add a Co-Solvent: Perform the hydrolysis in a mixture of aqueous NaOH and a water-miscible organic solvent like ethanol or isopropanol.[9] This will increase the solubility of the ester starting material, creating a more homogeneous reaction mixture and accelerating the rate of hydrolysis.
-
Ensure Sufficient Base: Use a molar excess of sodium hydroxide (typically 3-4 equivalents) to ensure the reaction is driven to completion and to neutralize the resulting carboxylic acid, which aids in its dissolution.[4]
-
Increase Temperature: Ensure the mixture is at a vigorous reflux to maximize the reaction rate.
-
Question: Upon acidification to precipitate my carboxylic acid product, I get a gummy or oily substance instead of a clean solid. What causes this and how can I fix it?
Answer: This is often a result of either incomplete hydrolysis or crashing the product out of solution too quickly.
-
Causality: If unreacted ester remains, it will not precipitate upon acidification and can oil out with the product, leading to a difficult-to-handle mixture.[10] Rapidly adding concentrated acid can also cause localized super-saturation, leading to amorphous precipitation or oiling out.
-
Solution:
-
Confirm Complete Hydrolysis: Before acidification, check a TLC of the reaction mixture. The spot corresponding to your starting ester should be completely gone. If not, continue refluxing.
-
Controlled Acidification: Cool the basic solution in an ice bath. Add the acid (e.g., concentrated HCl) slowly with vigorous stirring. This controlled precipitation promotes the formation of a crystalline, filterable solid.[9]
-
Scratch and Seed: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Adding a small seed crystal of a previously successful batch can also be effective.
-
Step 4: Chlorination
This final step converts the 4-hydroxy group (which exists as the 4-quinolone tautomer) to the 4-chloro group.
Question: The yield of my final 4,8-dichloroquinoline-3-carboxylic acid is low after reacting with phosphorus oxychloride (POCl₃). What are the critical parameters for this step?
Answer: The chlorination of 4-quinolones is a demanding reaction that can suffer from incomplete conversion or side reactions if not properly controlled.
-
Causality: The 4-quinolone must first be converted to a more reactive intermediate by POCl₃. Insufficient reagent, low temperature, or short reaction times can lead to incomplete reaction. Conversely, POCl₃ is highly reactive and can cause degradation or unwanted side reactions with the carboxylic acid moiety if conditions are too harsh.[11][12]
-
Solution:
-
Use Excess POCl₃: POCl₃ often serves as both the reagent and the solvent. A significant excess is typically required.[5][11]
-
Temperature Control: The reaction generally requires heating, often in the range of 80-140 °C.[5][11] The optimal temperature should be determined empirically. Start at a lower temperature (e.g., 80-90 °C) and monitor the reaction by TLC. Gradually increase the heat if the reaction is sluggish.
-
Careful Workup: The workup is critical. The reaction mixture must be cooled significantly before being quenched by slowly pouring it onto crushed ice. This is a highly exothermic and hazardous process that must be done with extreme care in a well-ventilated fume hood. Basification to neutralize excess acid should also be done slowly and with cooling.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to the high-temperature thermal cyclization in Step 2?
A1: Yes. One of the most effective alternatives is to use Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[13] This reagent can promote cyclization under much milder conditions (e.g., 80-100 °C), often with higher yields and cleaner reaction profiles compared to thermal methods.[13]
Q2: What is the best way to purify the final 4,8-dichloroquinoline-3-carboxylic acid?
A2: The crude product obtained after the chlorination workup can often be purified by recrystallization. Common solvents include ethanol, acetic acid, or mixtures of organic solvents like chloroform-ethanol.[14] If significant impurities persist, column chromatography on silica gel can be employed, though the acidity of the compound may require the use of a mobile phase containing a small amount of acetic or formic acid to prevent streaking.
Q3: Can I convert the 3-carboxylic acid group to a 3-acyl chloride for further derivatization?
A3: Yes, this is a common subsequent transformation. The 4,8-dichloroquinoline-3-carboxylic acid can be converted to the corresponding acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][15] For example, refluxing the carboxylic acid in neat thionyl chloride or in a solvent like benzene with SOCl₂ will yield the desired acid chloride.[15]
Q4: What are the key analytical techniques to monitor these reactions?
A4:
-
Thin Layer Chromatography (TLC): Indispensable for monitoring the consumption of starting materials and the formation of products at each step.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction progress and purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products at each stage.[7]
Section 4: Key Experimental Protocols
The following protocols are generalized from established literature procedures and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Steps 1 & 2)
-
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.). Heat the mixture on a steam bath or oil bath at 100-110 °C for 1 hour, allowing the ethanol generated to evaporate.[5] The resulting oil is the crude diethyl ((2-chlorophenylamino)methylene)malonate intermediate.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of aniline) to a vigorous reflux (~250 °C).[5]
-
Addition: Slowly and carefully add the hot crude intermediate from step 1 into the refluxing solvent.
-
Reaction: Maintain vigorous reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.
-
Isolation: Cool the mixture to room temperature. Dilute with a hydrocarbon solvent (e.g., hexanes, Skellysolve B) to further precipitate the product and dissolve the reaction solvent.[5]
-
Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
Protocol 2: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Step 3)
-
Setup: Suspend the crude ester from the previous step (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (~10 mL per gram of ester).[5]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the solid has completely dissolved and TLC indicates the absence of starting material.
-
Precipitation: Cool the resulting clear solution in an ice bath. Slowly acidify with concentrated hydrochloric acid with vigorous stirring until the solution is acidic to Congo red paper (pH ~2-3).[5]
-
Isolation: Collect the precipitated white solid by filtration, wash thoroughly with cold water to remove salts, and air-dry.
Protocol 3: Synthesis of 4,8-Dichloroquinoline-3-carboxylic acid (Step 4)
(Caution: This reaction should be performed in a certified chemical fume hood with appropriate personal protective equipment.)
-
Setup: To a round-bottom flask equipped with a reflux condenser and gas outlet bubbler, add the dried 8-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) to the flask.[5]
-
Reaction: Heat the stirred mixture to 100-110 °C for 1-2 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature, then cool further in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with stirring. This is a highly exothermic process that will release HCl gas.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified final product.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available at: [Link]
-
Molecules. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Molecules. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Pakistan Journal of Scientific and Industrial Research. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. Available at: [Link]
-
Tetrahedron. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. NIH Public Access. Available at: [Link]
- Google Patents. (2021). KR20210005079A - Method for hydrolysis of quinolones carboxyl ester. Google Patents.
- Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
ResearchGate. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
University of Calgary. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. NIH. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
-
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available at: [Link]
-
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. Available at: [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. NIH. Available at: [Link]
-
PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]
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Troubleshooting low yield in the Gould-Jacobs quinoline synthesis.
Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline synthesis experiments.
Troubleshooting Guide: Low Yield in the Gould-Jacobs Reaction
Low yields in the Gould-Jacobs synthesis are a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Question 1: My initial condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete, leading to a low yield of the anilidomethylenemalonate intermediate. What can I do?
Answer:
Incomplete formation of the anilidomethylenemalonate intermediate is a frequent cause of poor overall yield. Several factors can influence this initial step.
Causality and Solutions:
-
Purity of Reactants: Ensure that both the aniline and DEEM are of high purity. Impurities in the aniline can interfere with its nucleophilic attack, while old or improperly stored DEEM may have hydrolyzed, reducing its reactivity.
-
Reaction Temperature: While this step is typically conducted at a moderate temperature (100-130 °C), the optimal temperature can vary depending on the reactivity of the aniline.[1]
-
For less reactive anilines (e.g., those with electron-withdrawing groups): A slightly higher temperature or longer reaction time may be necessary.
-
For highly reactive anilines: Ensure the reaction does not overheat, which could lead to side product formation.
-
-
Removal of Ethanol Byproduct: The condensation reaction produces ethanol as a byproduct.[2][3] Its removal can help drive the equilibrium towards the product. Consider performing the reaction under conditions that facilitate ethanol removal, such as under a gentle stream of inert gas or by periodically applying a vacuum.[1]
-
Stoichiometry: While a 1:1 to 1:1.2 ratio of aniline to DEEM is common, a slight excess of DEEM can sometimes be beneficial to ensure complete consumption of the aniline.[1]
Experimental Protocol: Optimizing the Condensation Step
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete, increase the temperature in 10 °C increments, holding for 30-60 minutes at each new temperature, until the starting aniline is consumed.
-
Once complete, remove the ethanol byproduct under reduced pressure.[1]
Question 2: The high-temperature cyclization step is resulting in a low yield of the 4-hydroxy-3-carboethoxyquinoline. I'm observing significant charring or decomposition.
Answer:
The thermal cyclization is the most critical and often problematic step of the Gould-Jacobs synthesis, requiring high temperatures (typically >250 °C) to proceed efficiently.[1][4] Low yields at this stage are often due to either insufficient temperature for cyclization or excessive temperature leading to decomposition.
Causality and Solutions:
-
Insufficient Temperature: The 6-electron electrocyclization has a high activation energy.[1] If the temperature is too low, the reaction will not proceed at a reasonable rate, leaving unreacted anilidomethylenemalonate intermediate.
-
Product Decomposition: At very high temperatures, the desired quinoline product can degrade, leading to lower isolated yields.[5] A careful balance of temperature and reaction time is crucial.
-
Choice of High-Boiling Solvent: The use of a high-boiling, inert solvent is critical for maintaining a stable and uniform high temperature.
-
Common Solvents: Diphenyl ether or Dowtherm A are frequently used.[4][6] These solvents are expensive and can be difficult to remove from the final product.[4] Mineral oil is a less expensive alternative.[6]
-
Solvent-Free Conditions: While possible, solvent-free cyclizations require very precise temperature control to avoid localized overheating and decomposition.[7]
-
-
Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to charring and low yields.[6]
Data Presentation: Impact of Cyclization Conditions on Yield
| Entry | Temperature (°C) | Time (min) | Solvent | Yield (%) | Observations |
| 1 | 250 | 20 | Diphenyl Ether | Low | Incomplete conversion of intermediate.[5] |
| 2 | 300 | 10 | Diphenyl Ether | Improved | Good conversion, minimal decomposition.[5] |
| 3 | 300 | 20 | Diphenyl Ether | Decreased | Significant product degradation observed.[5] |
| 4 | 250 | 60 | Mineral Oil | Moderate | Slower reaction rate compared to diphenyl ether. |
This table summarizes general trends observed in literature. Optimal conditions will vary with specific substrates.
Question 3: I am using a substituted aniline and obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
Answer:
When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of isomeric products.[4] The regioselectivity is governed by a combination of steric and electronic factors.
Causality and Solutions:
-
Steric Hindrance: Cyclization will generally be disfavored at an ortho position that is blocked by a bulky substituent.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ortho position for cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2][3]
-
Kinetic vs. Thermodynamic Control: In some cases, the initially formed product (kinetic product) may not be the most stable isomer (thermodynamic product). Reaction conditions can sometimes be adjusted to favor one over the other.[8]
-
Flash Vacuum Pyrolysis (FVP): This gas-phase thermolysis technique can sometimes provide different regioselectivity compared to solution-phase heating, potentially favoring the kinetic product.[9]
-
Troubleshooting Workflow: Addressing Regioselectivity
Caption: A logical workflow for addressing issues of poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds through a series of steps:
-
Condensation: A nucleophilic attack by the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, followed by the elimination of an alcohol molecule to form an anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: A high-temperature, 6-electron electrocyclization of the intermediate to form the quinoline ring system.[1]
-
Saponification: Hydrolysis of the ester group at the 3-position to a carboxylic acid.[2][3]
-
Decarboxylation: Heating the resulting quinoline-3-carboxylic acid to yield the final 4-hydroxyquinoline product.[2][3]
Caption: The multi-step pathway of the Gould-Jacobs quinoline synthesis.
Q2: Are there modern alternatives to the high-temperature cyclization step?
A2: Yes, modern techniques can often improve yields and reduce reaction times.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclization step, often leading to higher yields and shorter reaction times compared to conventional heating.[1][10]
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) can catalyze the cyclization under milder conditions (e.g., 80-100 °C), avoiding the need for very high temperatures.[11]
Q3: My final decarboxylation step is inefficient. How can I improve it?
A3: The decarboxylation of the quinoline-3-carboxylic acid typically requires heating the solid above its melting point.
-
Ensure Complete Drying: The presence of residual solvent can interfere with efficient heating. Ensure the carboxylic acid intermediate is thoroughly dried.
-
Sufficient Temperature: Heat the solid until the evolution of carbon dioxide ceases.[1] The required temperature can vary depending on the substrate.
-
High-Boiling Solvent: In some cases, performing the decarboxylation in a high-boiling solvent can facilitate more uniform heating and a smoother reaction.
Q4: Can I use reagents other than diethyl ethoxymethylenemalonate (DEEM)?
A4: Yes, other alkoxymethylenemalonate or acylmalonic esters can be used, which will result in different substituents at the 3-position of the quinoline ring.[2][3] The choice of this reagent is a key way to introduce diversity into the final product.
Q5: What are some common side reactions in the Gould-Jacobs synthesis?
A5: Besides decomposition at high temperatures, potential side reactions include:
-
Formation of Di-anilino Adducts: If an excess of aniline is used, it's possible to form a di-substituted malonate derivative.
-
Incomplete Hydrolysis or Decarboxylation: These will result in the isolation of the ester or carboxylic acid intermediates, respectively. Careful monitoring of these steps is necessary for complete conversion.
-
Oxidative Degradation: At high temperatures, especially in the presence of air, oxidative side reactions can occur, leading to tar formation.[6]
References
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
Wikiwand. Gould–Jacobs reaction. Available at: [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. Available at: [Link]
-
ResearchGate. Gould–Jacobs Reaction. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. Available at: [Link]
-
ResearchGate. Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of 3a. Available at: [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. Available at: [Link]
-
Sciencemadness Discussion Board. Help with quinoline synthesis. Available at: [Link]
-
ResearchGate. A solvent-free Jacobs–Gould reaction. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Machine learning-guided strategies for reaction conditions design and optimization. Available at: [Link]
-
YouTube. What Causes A Low Percent Yield In Chemical Reactions?. Available at: [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
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- 5. ablelab.eu [ablelab.eu]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Challenges in the Purification of Chlorinated Quinoline Compounds
Introduction for the Researcher
Chlorinated quinoline compounds are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis is often accompanied by significant purification challenges. The presence of a basic nitrogen atom, an electron-rich aromatic system, and the potential for multiple chlorination sites can lead to a host of issues including persistent impurities, product degradation, and difficult separations.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the purification of these valuable compounds. Moving beyond simple protocols, we will explore the causality behind these challenges and offer robust, field-proven strategies to overcome them.
Section 1: Frequently Asked Questions - Understanding Common Impurities
This section addresses the "what" and "why" of common contaminants in crude chlorinated quinoline products.
Q1: What are the most frequent impurities I should expect in my crude chlorinated quinoline product?
A: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Residual chloroanilines or other precursors are common.[3]
-
Isomeric Impurities: Regioisomers often form during the cyclization or chlorination steps, representing one of the most significant separation challenges.[3] For example, chlorination of quinoline in sulfuric acid can yield a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline.[4]
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, particularly in classic syntheses like the Skraup reaction, can generate high molecular weight, tar-like substances that are difficult to remove.[3]
-
Over-chlorinated or Under-chlorinated Analogs: Depending on the stoichiometry and reactivity, you may find species with additional or fewer chlorine atoms than your target molecule.
-
Reaction Intermediates: Incomplete cyclization or oxidation can leave intermediates in the crude product.[3]
Q2: My product's melting point is low and broad, or it's an oil instead of a solid. What's the likely cause?
A: This is a classic sign of impurities. The presence of isomeric impurities, residual solvents, or tarry byproducts can disrupt the crystal lattice of your desired compound, leading to a depressed and broad melting point or preventing crystallization altogether.[3]
Q3: How can I quickly diagnose the types of impurities in my crude sample?
A: A multi-pronged analytical approach is most effective:
-
¹H NMR Spectroscopy: Provides a wealth of information. Compare the integration of aromatic vs. aliphatic protons. Look for multiple sets of signals in the aromatic region, which often indicates isomeric impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the molecular weights of different components. It can quickly confirm the presence of starting materials, isomers (which will have the same mass), and over/under-chlorinated byproducts.
-
TLC (Thin-Layer Chromatography): An essential tool for a quick purity check. The presence of multiple spots indicates a mixture. Streaking or baseline material often points to polar or tarry impurities.
Section 2: Troubleshooting Guide - Core Purification Techniques
This section provides direct answers to specific experimental problems.
Issue Cluster 1: Column Chromatography
Q4: My chlorinated quinoline is streaking badly on the TLC plate and giving poor separation during column chromatography. Why is this happening?
A: This is typically due to the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to peak tailing and poor resolution.
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your eluent.[5] This neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Switch the Stationary Phase: If a basic modifier is not sufficient or compatible with your molecule, consider alternative stationary phases.
Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A: Degradation on silica is a real risk for sensitive compounds.
-
Confirmation (Stability Test): Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is not stable on silica.[7]
-
Prevention:
-
Deactivate the Silica: As mentioned above, adding a basic modifier like TEA to the eluent can reduce the Lewis acidity of the silica gel.[7]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Use an Alternative: Switch to a less acidic stationary phase like alumina or consider a non-chromatographic method like recrystallization or distillation.[8]
-
Issue Cluster 2: Recrystallization
Q6: I've tried multiple solvents, but my chlorinated quinoline "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with impure samples.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling is critical for crystal growth.[9]
-
Use a More Dilute Solution: You may be using too high a concentration. Add more hot solvent until the solution is just saturated, then cool slowly.
-
Change the Solvent System: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[9]
-
Induce Nucleation:
Data Summary: Recommended Purification Solvents
| Purification Technique | Recommended Solvents / Systems | Rationale & Comments |
| Normal-Phase Chromatography | Hexanes/Ethyl Acetate (+ 0.5% TEA) | Standard system for moderately polar compounds. TEA is crucial to prevent peak tailing. |
| Dichloromethane/Methanol (+ 0.5% TEA) | For more polar chlorinated quinolines. | |
| Recrystallization | Isopropanol, Ethanol, Acetone | Good single-solvent choices for many chlorinated quinolines.[6][11] |
| Ethanol-Ether Mixture | A two-solvent system that can be effective for inducing crystallization.[11] | |
| Isopropyl ether | A less polar option for certain derivatives.[6] |
Section 3: Stability and Degradation Pathways
Chlorinated quinolines can be sensitive to environmental conditions, leading to the formation of new impurities after synthesis.
Q7: How do pH and temperature affect the stability of my compound during work-up and storage?
A: Both pH and temperature are critical factors.
-
pH Sensitivity: Chlorinated quinolines are basic and will form salts in acidic solutions. While this can be exploited for purification via acid-base extraction, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze hydrolysis or other degradation reactions.[12] The stability of many nitrogen-containing heterocycles is greatest in a pH range of 4-6.[13]
-
Thermal Stability: Many organic compounds, including halogenated ones, can degrade at high temperatures. Avoid excessive heat during solvent removal (rotary evaporation) or distillation.
-
Light Sensitivity: Some chlorinated aromatic compounds are sensitive to light.[14] It is good practice to store purified compounds in amber vials and protect reaction mixtures from direct light.
Workflow: Acid-Base Extraction for Purification
This workflow is highly effective for separating basic chlorinated quinolines from neutral or acidic impurities.[5][8]
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pjsir.org [pjsir.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4,8-dichloroquinoline-3-carboxylic acid under different storage conditions.
Welcome to the technical support center for 4,8-dichloroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may arise during the storage and handling of this compound. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability of 4,8-dichloroquinoline-3-carboxylic acid
4,8-dichloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with a chemical structure that suggests potential sensitivities to various environmental factors. The presence of chlorine atoms, a carboxylic acid group, and the quinoline core all contribute to its reactivity and degradation profile.[1] This guide will walk you through common stability-related questions and provide protocols for assessing and mitigating potential degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Storage and Handling
Question: What are the ideal long-term storage conditions for solid 4,8-dichloroquinoline-3-carboxylic acid?
Answer: For long-term stability of solid 4,8-dichloroquinoline-3-carboxylic acid, it is recommended to store the compound in a tightly sealed container at -20°C.[2][3][4] An inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.[5][6] While some quinoline derivatives are stable at room temperature, the dichlorinated nature of this compound may increase its susceptibility to degradation over time, making cold storage a prudent measure.
Question: I left my solid compound on the bench at room temperature for a few days. Is it still usable?
Answer: While short-term exposure to ambient temperature may not cause significant degradation, it is crucial to verify the compound's purity before use. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of the potentially compromised sample against a reference standard that has been stored under ideal conditions. Look for the appearance of new peaks or a decrease in the area of the main peak.
Stability in Solution
Question: How should I store solutions of 4,8-dichloroquinoline-3-carboxylic acid?
Answer: The stability of 4,8-dichloroquinoline-3-carboxylic acid in solution is highly dependent on the solvent and storage temperature. For stock solutions, it is best to use a fresh, anhydrous aprotic solvent like DMSO. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[4] If using an aqueous buffer, prepare the solution fresh and use it immediately, as the compound's stability at different pH values can vary.
Question: My solution of 4,8-dichloroquinoline-3-carboxylic acid has changed color. What does this indicate?
Answer: A change in color is a common indicator of chemical degradation. This could be due to oxidation, photodecomposition, or reaction with the solvent. Do not use the solution for your experiments. The specific degradation pathway can be investigated using techniques like LC-MS to identify the degradation products. To prevent this, ensure your solvent is of high purity and de-gassed, and protect the solution from light.
pH and Hydrolytic Stability
Question: Is 4,8-dichloroquinoline-3-carboxylic acid stable in acidic or basic solutions?
Answer: The stability of 4,8-dichloroquinoline-3-carboxylic acid can be influenced by pH. While the carboxylic acid group itself is a site for acid-base chemistry, extreme pH conditions can promote degradation of the quinoline ring or hydrolysis of the chloro substituents, although the latter is generally difficult on an aromatic ring. Some related nitrosoamino-quinolines have shown instability at acidic pH (≤2.0).[7] It is recommended to conduct a forced degradation study to determine the compound's stability profile across a range of pH values relevant to your experimental conditions.[8][9]
Troubleshooting Guide: Assessing pH Stability
If you suspect pH-related degradation, you can perform a simple forced hydrolysis study:
-
Prepare Solutions: Dissolve the compound in a series of buffers with varying pH (e.g., pH 2, 7, and 10).
-
Incubate: Keep the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). Include a control sample at each pH stored at a lower temperature (e.g., 4°C).
-
Analyze: Use HPLC to quantify the remaining parent compound and identify any major degradation products.
This will provide a clear indication of the pH range in which your compound is most stable.
Photostability
Question: My experimental results are inconsistent when working with this compound. Could light exposure be a factor?
Answer: Yes, quinoline derivatives can be susceptible to photodecomposition.[10] Inconsistent results, especially when experiments are conducted over varying lengths of time in ambient light, can be a sign of photostability issues. It is crucial to handle 4,8-dichloroquinoline-3-carboxylic acid and its solutions with protection from light.
Best Practices for Handling Photosensitive Compounds:
-
Work in a dimly lit area or use amber-colored glassware.
-
Wrap clear containers and vials with aluminum foil.
-
Minimize the time the compound is exposed to light during weighing and solution preparation.
-
For critical experiments, consider performing a photostability study as per ICH Q1B guidelines.[11][12][13]
Experimental Workflow for a Confirmatory Photostability Study
Caption: Workflow for a confirmatory photostability study.
Thermal Stability
Question: Can I heat solutions of 4,8-dichloroquinoline-3-carboxylic acid to aid dissolution?
Answer: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures may lead to thermal degradation. The presence of electron-withdrawing halogen atoms can influence the thermal stability of the quinoline ring.[1] It is advisable to determine the thermal stability of the compound if your experimental protocol involves heating.
Troubleshooting Guide: Assessing Thermal Degradation
-
Solid State: Place a small amount of the solid compound in a vial and heat it at a temperature relevant to your experimental conditions (e.g., 60°C) for a set time.
-
Solution State: Prepare a solution of the compound and incubate it at an elevated temperature.
-
Analysis: Analyze the heated samples by HPLC and compare them to unheated controls. A significant decrease in the parent peak or the appearance of new peaks suggests thermal instability.
Summary of Stability Data and Recommendations
| Condition | Potential Issue | Recommendation |
| Solid Storage | Long-term degradation | Store at -20°C under an inert atmosphere. |
| Solution Storage | Hydrolysis, Oxidation | Aliquot in anhydrous DMSO, store at -80°C. Prepare aqueous solutions fresh. |
| Acidic/Basic pH | Hydrolysis, Ring Opening | Buffer solutions to a neutral pH if possible. Validate stability in your specific buffer system. |
| Light Exposure | Photodecomposition | Handle in amber vials or protect from light with foil. |
| Elevated Temperature | Thermal Degradation | Avoid prolonged heating. If necessary, validate thermal stability. |
Forced Degradation: A Proactive Approach
For comprehensive stability assessment, a forced degradation study is the industry standard.[8][9] This involves intentionally stressing the compound under various conditions to identify potential degradation pathways and products.
Experimental Workflow for Forced Degradation Studies
Caption: Overview of a forced degradation study workflow.
By proactively investigating the stability of 4,8-dichloroquinoline-3-carboxylic acid under these stress conditions, you can develop robust analytical methods and ensure the reliability of your experimental data.
References
-
MedCrave online. Forced Degradation Studies. [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
U.S. Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
ResearchGate. Thermal stability of halogenase and flavin reductase enzymes determined.... [Link]
-
ResearchGate. Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations | Request PDF. [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
International Council for Harmonisation (ICH). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
PubMed. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. [Link]
-
RD Laboratories. Photostability. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Wiley Online Library. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
-
ResearchGate. (PDF) 4,7-Dichloroquinoline. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
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- 5. 10349-57-2|Quinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Quinoline-5-carboxylic acid CAS#: 7250-53-5 [m.chemicalbook.com]
- 7. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. database.ich.org [database.ich.org]
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How to avoid the formation of isomers during the synthesis of substituted quinolines?
Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to address a critical challenge in synthetic chemistry: controlling regioselectivity to avoid the formation of isomers during the synthesis of substituted quinolines.
The Challenge of Isomer Formation in Quinoline Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1] However, the classical methods used to construct this bicyclic system—such as the Friedländer, Combes, and Skraup/Doebner-von Miller reactions—often yield mixtures of regioisomers when unsymmetrical starting materials are used.[2][3] This complicates purification, reduces the yield of the desired product, and can be a significant bottleneck in a development pipeline.
This guide provides a systematic approach to diagnosing and solving these regioselectivity issues.
Frequently Asked Questions (FAQs): The Fundamentals of Regiocontrol
Q1: Which classical synthesis methods for quinolines are most susceptible to forming isomeric mixtures?
A1: Regioselectivity is a primary concern in several cornerstone quinoline syntheses that utilize unsymmetrical precursors.[2] The most prominent examples include:
-
Friedländer Synthesis: When reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone (e.g., 2-butanone), condensation can occur on either side of the carbonyl, leading to two distinct isomers.[4][5]
-
Combes Synthesis: The use of unsymmetrical β-diketones or substituted anilines can result in different cyclization pathways, producing a mixture of quinoline products.[1][2]
-
Skraup/Doebner-von Miller Reactions: The cyclization step onto a substituted aniline ring is an electrophilic aromatic substitution. If the aniline has substituents that allow for cyclization at multiple positions (e.g., a meta-substituted aniline), a mixture of isomers can form.[2][3]
Q2: What are the key chemical principles that govern the regiochemical outcome in these syntheses?
A2: The final ratio of isomers is dictated by a delicate interplay of three main factors:[2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials directs the reaction. In the Skraup reaction, for instance, the rules of electrophilic aromatic substitution apply, where activating groups direct ortho/para and deactivating groups direct meta.[6]
-
Steric Hindrance: Bulky substituents can physically block a potential reaction site, thereby favoring the formation of the less sterically hindered product.[2] This is often a dominant factor in the rate-determining step of the Combes synthesis.[1]
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can profoundly influence which reaction pathway is favored (kinetic vs. thermodynamic control), directly impacting the regiochemical outcome.[2][5]
Troubleshooting Guide 1: The Friedländer Synthesis
The Friedländer synthesis is a powerful method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] The primary challenge arises with unsymmetrical ketones.
Symptom: My reaction of 2-aminobenzaldehyde with 2-butanone is producing a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How do I favor one over the other?
Cause: This occurs because the reaction can proceed through two different enolate or enamine intermediates, one formed by deprotonation of the methyl group and the other by deprotonation of the methylene group of 2-butanone.[4]
Caption: Competing pathways in the Friedländer synthesis.
Solution 1: Catalyst Control
The choice of catalyst is the most powerful tool for directing regioselectivity in the Friedländer synthesis.[4]
-
Strategy: Amine Catalysis for Kinetic Control. Specific amine catalysts, such as the cyclic secondary amine pyrrolidine, react with the ketone to favor the formation of the less substituted (kinetic) enamine intermediate. This pathway leads preferentially to the 2-substituted quinoline.[4][5]
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) |
| Pyrrolidine | 100 | 85:15 |
| Piperidine | 100 | 70:30 |
| TABO | 100 | 96:4 |
| TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Data sourced from Dormer et al., 2003.[4] |
-
Strategy: Ionic Liquids. Room-temperature ionic liquids (ILs) can function as both the solvent and promoter, often driving the reaction towards a single regioisomer without an external catalyst.[5]
Solution 2: Substrate Modification
-
Strategy: Use of a Directing Group. By introducing a directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone, you can effectively block one of the enolization pathways, forcing the reaction to proceed with perfect regioselectivity.[5][7]
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [4]
-
Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., Toluene, 5 mL), add the amine catalyst (e.g., Pyrrolidine, 0.1 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Troubleshooting Guide 2: The Combes Synthesis
The Combes synthesis constructs the quinoline backbone by condensing an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[1][8] Regioselectivity becomes an issue with asymmetrically substituted starting materials.
Symptom: My reaction between a substituted aniline and an unsymmetrical β-diketone yields a mixture of isomers, and the ratio is not what I predicted based on electronics alone.
Cause: In the Combes synthesis, the rate-determining step is often the electrophilic aromatic annulation. Steric effects of the substituents can play a more significant role in this step than the initial nucleophilic addition, overriding purely electronic predictions.[1]
Caption: Decision workflow for controlling Combes synthesis.
Solution 1: Leverage Steric and Electronic Effects
-
Strategy: Modify Substituents. To favor a specific isomer, you can intentionally alter the steric and electronic balance.
-
Steric Control: Increasing the bulk of the R group on the β-diketone will more effectively direct the cyclization to the less hindered position.[1][2]
-
Electronic Control: The choice of aniline substituent can be predictive. In studies with trifluoro-methyl-β-diketones, using methoxy-substituted (electron-donating) anilines leads to 2-CF₃-quinolines, while using chloro- or fluoro- (electron-withdrawing) anilines yields the 4-CF₃ regioisomer as the major product.[1]
-
Solution 2: Optimize the Catalyst System
-
Strategy: Use a More Effective Dehydrating Agent. The commonly used concentrated sulfuric acid can be suboptimal. A mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE) in situ, has proven to be a more effective catalyst and dehydrating agent, improving yields and potentially influencing isomer ratios.[1]
Troubleshooting Guide 3: Modern C-H Functionalization Strategies
Instead of building a substituted ring from scratch, modern methods allow for the precise, regioselective functionalization of a pre-existing quinoline core. This approach completely bypasses the challenges of isomer formation during ring synthesis.
Symptom: I need to synthesize a C8-substituted quinoline, but the classical methods are inefficient or non-selective for this position.
Cause: Classical electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8, but achieving high selectivity can be difficult.[9] Nucleophilic or radical substitutions often favor the C2 and C4 positions.
Solution: Directed C-H Functionalization
-
Strategy: Use a Directing Group. Transition metal-catalyzed C-H functionalization is a powerful strategy that uses a directing group (DG) on the quinoline to guide a catalyst to a specific C-H bond.[10] The quinoline N-oxide is a highly effective directing group. While palladium catalysis often directs functionalization to the C2 position, reaction conditions can be tuned to achieve high selectivity for the C8 position.[11]
General Protocol: Pd-Catalyzed C8-Arylation of Quinoline N-Oxide [2]
-
Setup: In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and an appropriate ligand (10 mol%, if required).
-
Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Reaction: Degas the mixture (e.g., by bubbling argon through it for 15 minutes). Heat the reaction under an inert atmosphere at the specified temperature (e.g., 100-140 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. The N-oxide can then be removed if desired.
References
-
Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-Chemistry.org. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]
-
ACS Publications. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of quinoline scaffolds. Quinolines are a cornerstone in medicinal chemistry and materials science, but achieving the desired substitution pattern can be a significant experimental hurdle. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in classical and modern quinoline syntheses.
Introduction: The Challenge of Regioselectivity
The synthesis of substituted quinolines often involves the condensation and cyclization of anilines with carbonyl compounds. When unsymmetrical starting materials are used, the reaction can potentially yield multiple regioisomers, complicating purification and reducing the yield of the target molecule.[1] Controlling the position of substituents on the final quinoline ring is a critical challenge governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1] This guide will dissect these factors for several key synthetic methods and provide actionable strategies to steer your reaction toward the desired isomeric product.
General Factors Influencing Regioselectivity
Before diving into specific synthetic methods, it's crucial to understand the universal principles that dictate the regiochemical outcome:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl partner can significantly influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product by impeding cyclization at a particular position.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can dramatically alter the reaction pathway and, consequently, the regiochemical outcome.[1] For instance, altering reaction conditions can sometimes reverse the regioselectivity.[2][3]
Troubleshooting Guides & FAQs by Synthetic Method
This section provides a detailed breakdown of common regioselectivity issues encountered in widely used quinoline syntheses and offers targeted solutions.
Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an unsymmetrical ketone) to form a quinoline.[4][5] Regioselectivity becomes a primary concern when an unsymmetrical ketone is used, as it can lead to two different regioisomers.[1][4]
Frequently Asked Questions (FAQs)
Q: My Friedländer synthesis with 2-aminobenzophenone and an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of one over the other?
A: This is a classic regioselectivity challenge in the Friedländer synthesis. The outcome is determined by which α-carbon of the unsymmetrical ketone attacks the protonated imine intermediate. Several factors can be manipulated:
-
Catalyst Choice: The type of catalyst, whether acidic or basic, can influence which enolate of the unsymmetrical ketone is formed preferentially.[4][6] Lewis acids, in particular, have been shown to be effective in controlling selectivity.[5][7] For instance, In(OTf)₃ has been identified as a highly effective catalyst for promoting the desired Friedländer product.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer.
-
Substituent Effects: The electronic nature of the substituents on the 2-aminoaryl ketone can influence the electrophilicity of the carbonyl carbon, potentially directing the cyclization.
Troubleshooting Workflow: Friedländer Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Experimental Protocol: Catalyst Screening for Regioselective Friedländer Synthesis
-
Setup: To a series of reaction vessels, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., In(OTf)₃, p-toluenesulfonic acid, KOH) at a loading of 10 mol%.
-
Reaction: Add a suitable solvent (e.g., ethanol, 5 mL) and heat the mixtures to reflux. Monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Analysis: Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] When an unsymmetrical β-diketone is used, the regioselectivity of the cyclization of the intermediate enamine becomes the key issue.[1][8]
Frequently Asked Questions (FAQs)
Q: I am observing the formation of the undesired regioisomer in my Combes synthesis. What factors control the cyclization step?
A: The regioselectivity in the Combes synthesis is a result of a competition between two possible cyclization pathways of the enamine intermediate. This is influenced by:
-
Steric Effects: Cyclization will generally be favored at the less sterically hindered carbonyl group of the β-diketone moiety. Increasing the bulk of substituents on the aniline can also direct the cyclization.[1][10]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the β-diketone plays a crucial role. Protonation by the acid catalyst activates the carbonyl group for nucleophilic attack by the aniline.[8][11] The more electron-deficient carbonyl will be more readily attacked.
-
Acid Catalyst: The strength and concentration of the acid catalyst (commonly concentrated H₂SO₄) can influence the position of the equilibrium between the possible intermediates, thereby affecting the final product ratio.[8][9]
Decision Tree for Optimizing Combes Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity in Combes synthesis.
Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters. A fascinating aspect of this reaction is that the regioselectivity can be controlled by temperature to yield either 4-hydroxyquinolines or 2-hydroxyquinolines.[2][12][13]
Frequently Asked Questions (FAQs)
Q: How can I selectively synthesize either the 4-hydroxyquinoline or the 2-hydroxyquinoline using the Conrad-Limpach-Knorr synthesis?
A: This is a classic example of kinetic versus thermodynamic control. The key is the reaction temperature:
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more nucleophilic aniline attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to the formation of a 4-hydroxyquinoline.[13][14]
-
Thermodynamic Control (High Temperature): At higher temperatures (around 140 °C or higher), the reaction is under thermodynamic control.[12][14] The initial attack at the keto group is reversible. At elevated temperatures, the less favored but irreversible attack at the ester carbonyl occurs, leading to the formation of a β-keto anilide. This intermediate then cyclizes to form the more stable 2-hydroxyquinoline.[12]
Data Summary: Temperature Effects in Conrad-Limpach-Knorr
| Temperature | Control Type | Initial Attack Site | Intermediate | Final Product |
| Low (e.g., RT) | Kinetic | Keto-carbonyl | Schiff Base | 4-Hydroxyquinoline |
| High (e.g., >140°C) | Thermodynamic | Ester-carbonyl | β-keto anilide | 2-Hydroxyquinoline |
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[2][4] The traditional outcome is a 2-substituted quinoline, resulting from a 1,4-addition of the aniline to the unsaturated system.[15]
Frequently Asked Questions (FAQs)
Q: The standard Doebner-von Miller synthesis gives me the 2-substituted quinoline. Is it possible to reverse the regioselectivity to obtain the 4-substituted quinoline?
A: Yes, reversal of the standard Doebner-von Miller regiochemistry has been achieved. The key is to favor a 1,2-addition (forming a Schiff base) followed by cyclization, rather than the typical 1,4-conjugate addition.[15][16] This can be accomplished by modifying the substrate and reaction conditions:
-
Substrate Modification: Introducing a strong electron-withdrawing group (e.g., a ketoester) on the α,β-unsaturated carbonyl component can increase the electrophilicity of the Schiff base's C=C double bond, facilitating the alternative cyclization pathway.[15]
-
Solvent/Catalyst System: Using a solvent system like trifluoroacetic acid (TFA) in reflux has been shown to promote the 1,2-addition pathway, leading to the formation of 4-substituted quinolines.[3][15][16]
Modern Catalytic Methods and C-H Functionalization
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for the regioselective synthesis and functionalization of quinolines, often through C-H activation.[17][18]
Frequently Asked Questions (FAQs)
Q: How can I achieve regioselective C-H functionalization on a pre-formed quinoline ring?
A: Regiocontrol in C-H functionalization is typically achieved by using a directing group.[19]
-
N-Oxide as a Directing Group: The quinoline N-oxide is a commonly used and effective directing group. Palladium catalysis, for example, often directs functionalization to the C2 position.[19] However, by carefully selecting the catalyst and conditions, functionalization at other positions can be achieved.
-
Transition Metal Catalysis: Different transition metals (e.g., Rh, Pd, Cu, Co) exhibit different selectivities. For instance, rhodium catalysts have been used for ortho-C-H activation of anilines in cascade reactions to form quinolines.[17] Copper-catalyzed methods have also shown excellent regioselectivity in various quinoline syntheses.[4][20]
Experimental Protocol: C-H Arylation of Quinoline N-Oxide
-
Reaction Setup: In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the arylating agent (e.g., aryl bromide, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an appropriate ligand (10 mol%).
-
Additives: Add a base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]
-
Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Skraup synthesis of Quinoline. (n.d.). CUTM Courseware - Centurion University. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2009). ResearchGate. [Link]
-
Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. (2006). PubMed. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Semantic Scholar. [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. (2007). Organic Letters - ACS Publications. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]
-
Combes Quinoline Synthesis Mechanism. (2021). YouTube. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2014). New Journal of Chemistry (RSC Publishing). [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (2020). ResearchGate. [Link]
-
A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
24 questions with answers in QUINOLINES. (n.d.). ResearchGate. [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Quinolones: The Case of 4,8-Dichloroquinoline-3-carboxylic Acid
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The quinolone class of antibiotics has long been a cornerstone in the fight against bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have made them indispensable in clinical practice. Continuous research and development efforts focus on synthesizing novel quinolone derivatives with enhanced potency, expanded antimicrobial spectra, and improved safety profiles. This guide aims to provide a comparative analysis of the antimicrobial activity of a specific derivative, 4,8-dichloroquinoline-3-carboxylic acid, in the context of other well-established quinolones.
Therefore, this guide will establish a framework for such a comparison by detailing the established mechanisms of action of quinolones, outlining the standardized experimental protocols for determining antimicrobial activity, and presenting a comparative table that would be populated with data for 4,8-dichloroquinoline-3-carboxylic acid alongside prominent quinolones like Ciprofloxacin and Nalidixic Acid, should such data become available.
The Quinolone Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological stress of DNA during replication and transcription.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for initiating replication.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for proper cell division.
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[1] The core structure of quinolones, particularly the carboxylic acid at position 3 and the keto group at position 4, is essential for this activity.[2]
Experimental Protocols for Assessing Antimicrobial Activity
To quantitatively compare the efficacy of different quinolones, standardized in vitro susceptibility testing methods are employed. The most common and crucial of these are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 4,8-dichloroquinoline-3-carboxylic acid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium, typically Mueller-Hinton Broth (MHB), to create a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).
graph MIC_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Prepare Stock Solution\nof Test Compound"];
B [label="Perform Serial Dilutions\nin 96-Well Plate"];
C [label="Prepare Standardized\nBacterial Inoculum"];
D [label="Inoculate Wells"];
E [label="Incubate Plate\n(16-20h at 37°C)"];
F [label="Read MIC\n(Lowest concentration\nwith no visible growth)"];
A -> B;
C -> D;
B -> D;
D -> E;
E -> F;
}
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Comparative Antimicrobial Activity
The following table illustrates how the antimicrobial activity of 4,8-dichloroquinoline-3-carboxylic acid would be compared against other quinolones. The data for Ciprofloxacin and Nalidixic acid are representative values from the literature, while the entries for the target compound are placeholders pending experimental determination.
Compound Gram-Positive Bacteria Gram-Negative Bacteria Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL) 4,8-dichloroquinoline-3-carboxylic acid Data not available Data not available Ciprofloxacin 0.12 - 2.0 0.004 - 0.25 Nalidixic Acid 4 - >128 1 - 32
Structure-Activity Relationship and the Role of Substituents
The antimicrobial potency and spectrum of quinolones are significantly influenced by the substituents on the core quinoline ring.
-
Position 6: The presence of a fluorine atom at this position, as seen in fluoroquinolones like ciprofloxacin, dramatically increases the antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]
-
Position 7: Substitutions at this position, often with a piperazine ring or other nitrogen-containing heterocycles, enhance the spectrum of activity, particularly against Pseudomonas aeruginosa.[2]
-
Conclusion and Future Directions
While the foundational knowledge of quinolone action and standardized testing methodologies provides a clear path for evaluation, the specific antimicrobial profile of 4,8-dichloroquinoline-3-carboxylic acid remains to be elucidated through experimental studies. The generation of MIC and MBC data against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a critical next step. Such data would allow for a direct and meaningful comparison with existing quinolones, revealing its potential as a novel antimicrobial agent. Future research should focus on obtaining these crucial experimental values to fully understand the therapeutic potential of this and other novel quinoline derivatives.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
- Hooper, D. C. (2001). Mechanisms of action of and resistance to quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
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Wikipedia. (2023). Quinolone antibiotic. Retrieved from [Link]
- Hooper, D. C. (2002). Mechanisms of resistance to quinolones. Clinical Infectious Diseases, 35(Supplement_1), S11-S19.
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Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved from [Link]
- Hooper, D. C. (2000). Mechanisms of resistance to fluoroquinolones. Drugs, 59(Supplement 2), 6-12.
- El-Gohary, N. S. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
- Chaudhari, B. R., & Patel, R. P. (2015). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research, 4(9), 1328-1337.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Phillips, I., & King, A. (1988). Comparative activity of the 4-quinolones. Reviews of Infectious Diseases, 10(Supplement_1), S70-S76.
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
- Fisher, S. T., & Mobashery, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144.
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
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Wikipedia. (2023). Minimum bactericidal concentration. Retrieved from [Link]
- González-Bello, C. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 6(4), 36.
- Asahina, Y., Iwase, K., & Iinuma, F. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Journal of Antimicrobial Chemotherapy, 19(Supplement B), 1-10.
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Food and Agriculture Organization of the United Nations. (2016). Methodologies for antimicrobial susceptibility testing. Retrieved from [Link]
- Vasile, V., & Oprea, E. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1324.
- Li, Y., Wang, Y., Zhang, Y., Chen, J., Li, Z., & Fan, Z. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 7(40), 35969–35979.
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World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
- Simner, P. J., & Patel, R. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Retrieved from [Link]
- Su, C. T., & Chen, Y. L. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(8), 3262-3269.
- Pintilie, L., Stefaniu, A., Nicu, A. I., & Caproiu, M. T. (2018). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 69(11), 3144-3150.
- Madrid, D. C., Sherlach, K. S., & Riscoe, M. K. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(23), 7586–7598.
- Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 28(11), 1558–1564.
- Singh, A., & Kumar, R. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2201-2211.
- Frapwell, A., Al-Tameemi, M., & Webb, J. S. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
- Doležal, M., Miletín, M., & Kráľová, K. (2006).
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A Comparative Guide to the Structure-Activity Relationship of Dichloroquinoline-3-Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and antioxidant effects. Within this broad class of compounds, quinoline-3-carboxylic acids are of particular interest, with the carboxylic acid moiety at the 3-position often being crucial for their mechanism of action. The introduction of chlorine substituents onto the quinoline ring system can significantly modulate the physicochemical properties and biological activity of these molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different dichloroquinoline-3-carboxylic acid isomers, offering insights into how the positional isomerism of chlorine atoms influences their biological effects.
The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure
The fundamental structure of quinoline-3-carboxylic acid provides a unique electronic and steric environment. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. This dual functionality is often key to the interaction of these molecules with biological targets. Furthermore, the planar aromatic ring system allows for potential π-π stacking interactions.
A notable tautomeric form for some derivatives is the 4-quinolinol-3-carboxylic acid, which exists in equilibrium with the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form. This tautomerism can influence the molecule's polarity, solubility, and ability to interact with protein binding sites.
Influence of Dichloro-Substitution on Biological Activity: A Comparative Analysis
The position of the two chlorine atoms on the quinoline ring dramatically impacts the molecule's electron distribution, lipophilicity, and overall shape, leading to significant differences in biological activity. Here, we compare the antioxidant and antibacterial activities of various dichloroquinoline-3-carboxylic acid isomers.
Antioxidant Activity: A Study of Positional Isomers
A comparative study of 5,7-, 5,8-, 6,8-, and 7,8-dichloro-4-quinolinol-3-carboxylic acid isomers has revealed a strong dependence of antioxidant activity on the chlorine substitution pattern[1].
Table 1: Comparison of Antioxidant Activities of Dichloro-4-quinolinol-3-carboxylic Acid Isomers [1]
| Compound | Radical Scavenging (ABTS, DPPH) | Protection of Methyl Linoleate | DNA Protection (.OH-mediated) | DNA Protection (AAPH-induced) |
| 5,7-dichloro- | Highest | Moderate | Moderate | Moderate |
| 5,8-dichloro- | Moderate | Moderate | High | High |
| 6,8-dichloro- | Moderate | Highest | High | Moderate |
| 7,8-dichloro- | Low | Low | Low | Low |
-
Radical Scavenging: The 5,7-dichloro isomer demonstrated the most potent radical scavenging activity against ABTS, DPPH, and galvinoxyl radicals. This suggests that the electron-withdrawing effects of the chlorine atoms at these positions enhance the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.
-
Lipid Peroxidation Inhibition: In contrast, the 6,8-dichloro isomer was the most effective at protecting methyl linoleate from AAPH-induced oxidation. This indicates that the substitution pattern at the 6 and 8 positions may enhance the molecule's ability to partition into a lipid environment and intercept lipid peroxyl radicals.
-
DNA Protection: The 5,8- and 6,8-dichloro isomers showed significant efficacy in protecting DNA from hydroxyl radical-mediated damage[1]. The 5,8-dichloro isomer was also effective against AAPH-induced DNA damage. This highlights the nuanced role of chlorine positioning in conferring protection to different biological macromolecules under various oxidative stressors.
The causality behind these differences lies in the interplay of electronic effects and steric factors. The electron-withdrawing nature of chlorine can influence the O-H bond dissociation energy in the 4-quinolinol tautomer, affecting its radical scavenging ability. The overall lipophilicity, governed by the chlorine positions, will determine the compound's ability to access and protect lipid membranes.
Antibacterial Activity: General Structure-Activity Relationships
The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence and position of electron-withdrawing groups like chlorine can influence the binding of the molecule to this enzyme-DNA complex. It is plausible that specific dichloro- substitution patterns could enhance this binding and, consequently, the antibacterial effect. For instance, in a series of 7,8-disubstituted quinolones, the 8-chloro derivatives showed good in vitro and in vivo activity[2].
Synthesis of Dichloroquinoline-3-Carboxylic Acid Isomers
The synthesis of dichloroquinoline-3-carboxylic acids can be achieved through various established methods, often involving a Gould-Jacobs reaction or a Conrad-Limpach synthesis as key steps. The specific starting materials, typically substituted anilines, will dictate the final positions of the chlorine atoms.
Example Synthetic Protocol: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
A common route to a monochloro- derivative, which can be adapted for dichloro- analogs, is outlined below[3][4][5].
Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.
-
The evolved ethanol is allowed to escape. The resulting product is used directly in the next step.
Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate
-
The product from Step 1 is added to boiling Dowtherm A and heated for 1 hour.
-
The mixture is cooled, and the crystallized product is filtered and washed with a non-polar solvent (e.g., Skellysolve B) to remove impurities.
Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
-
The ester from Step 2 is refluxed with 10% aqueous sodium hydroxide until the solid dissolves (approximately 1 hour).
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The product is collected by filtration and washed with water.
To synthesize specific dichloro- isomers, the corresponding dichloroaniline would be used as the starting material. For example, to synthesize 5,7-dichloroquinoline-3-carboxylic acid, 3,5-dichloroaniline would be the appropriate precursor.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
In Vitro Antibacterial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The structure-activity relationship of dichloroquinoline-3-carboxylic acid isomers is a complex interplay of electronic, steric, and lipophilic factors. The position of the chlorine atoms on the quinoline nucleus is a critical determinant of their biological activity, as evidenced by the significant variations in the antioxidant profiles of different isomers. While the 5,7-dichloro isomer excels as a radical scavenger, the 6,8-dichloro isomer shows superior protection against lipid peroxidation[1].
For antibacterial activity, the presence of a chlorine atom, particularly at the C-8 position, appears to be beneficial[2]. Future research should focus on a systematic evaluation of a complete set of dichloroquinoline-3-carboxylic acid isomers against a broad panel of biological targets, including various bacterial strains, cancer cell lines, and viral models. Such studies, combining synthesis, biological testing, and computational modeling, will provide a more comprehensive understanding of the SAR and pave the way for the rational design of novel and potent quinoline-based therapeutic agents.
References
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Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
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Molnar, J., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
-
Tung, Y. T., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. Bioorganic & Medicinal Chemistry, 18(21), 7549-7556. [Link]
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Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. [Link]
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001CHEMICAL. (n.d.). 6,8-dichloroquinoline-3-carboxylic Acid. [Link]
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A Comparative Guide to the Antioxidant Potential of 4,8-dichloroquinoline-3-carboxylic acid via DPPH Radical Scavenging Assay
This guide provides an in-depth validation of the antioxidant potential of 4,8-dichloroquinoline-3-carboxylic acid. We will objectively compare its performance against established antioxidant standards using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, supported by a detailed experimental framework and analysis of the structure-activity relationship. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Quest for Novel Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are vital molecules that can mitigate this damage by neutralizing free radicals.[1][2]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] Recent studies have increasingly focused on quinoline derivatives for their antioxidant capabilities, making them a promising avenue for new drug development.[6] While the antioxidant properties of many quinoline derivatives have been explored, the specific potential of 4,8-dichloroquinoline-3-carboxylic acid remains less characterized. A 2010 study on various dichloro-4-quinolinol-3-carboxylic acids demonstrated potent antiradical activities, suggesting that halogen substitution can be favorable.[7] Conversely, a more recent investigation into several quinoline-carboxylic acids reported a lack of significant DPPH scavenging capacity compared to standards like ascorbic acid.[8] This discrepancy underscores the necessity for empirical validation of individual derivatives.
This guide presents a rigorous, head-to-head comparison to definitively characterize the antioxidant activity of 4,8-dichloroquinoline-3-carboxylic acid using the DPPH assay, a reliable and widely adopted method for evaluating radical scavenging potential.[9][10]
The DPPH Assay: A Foundational Principle in Antioxidant Research
The DPPH assay is a simple, rapid, and reproducible spectrophotometric method used extensively to assess the antioxidant capacity of various compounds.[1][11] Its core principle relies on the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable, commercially available free radical.
Mechanism of Action:
In its radical form, DPPH possesses a deep purple color and exhibits a strong absorbance maximum at approximately 517 nm.[9][11][12] When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[13][14] This act of neutralization, or scavenging, reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a stoichiometric loss of the violet color, which fades to a pale yellow, leading to a proportional decrease in absorbance at 517 nm.[1][11][15] The degree of discoloration is directly correlated with the radical-scavenging activity of the tested compound. This reaction primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[13][16]
Caption: DPPH radical scavenging mechanism by an antioxidant (AH).
Experimental Design: A Framework for Robust Comparison
To ensure a scientifically rigorous validation, we employ a multi-faceted approach that includes the test compound, well-characterized positive controls, and a negative control to establish a baseline. The primary metric for comparison is the IC50 value , which represents the concentration of a substance required to scavenge 50% of the initial DPPH radicals.[17][18] A lower IC50 value signifies a higher antioxidant potency.
-
Test Compound: 4,8-dichloroquinoline-3-carboxylic acid
-
Positive Controls:
-
Negative Control:
-
Quinoline: The parent heterocyclic compound, which is not expected to exhibit significant antioxidant activity, to provide a baseline for the quinoline scaffold itself.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, allowing for high-throughput analysis and reproducibility. All procedures involving DPPH should be performed in minimal light to prevent its degradation.
Reagent Preparation
-
DPPH Working Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder (M.W. 394.32 g/mol ).
-
Dissolve in 100 mL of ACS-grade methanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect it from light.
-
This solution must be prepared fresh immediately before use.[11]
-
-
Test Compound & Control Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 4,8-dichloroquinoline-3-carboxylic acid, Ascorbic Acid, Trolox, and Quinoline.
-
Dissolve each in 10 mL of an appropriate solvent (e.g., Methanol or DMSO) to create 1 mg/mL (1000 µg/mL) stock solutions.
-
-
Working Solutions (Serial Dilutions):
-
From the stock solutions, perform serial dilutions using methanol to prepare a range of concentrations for each compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL). This range is crucial for generating a dose-response curve to accurately calculate the IC50.
-
Assay Procedure
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Comparative study of the synthetic efficiency of different quinoline synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The enduring importance of this heterocyclic system has driven the development of numerous synthetic methodologies over the past century. This guide provides an in-depth, comparative analysis of the most prominent methods for quinoline synthesis, evaluating their synthetic efficiency based on reaction yields, conditions, and substrate scope. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the experimental choices, and present detailed protocols to enable practical application.
Classical Approaches to Quinoline Synthesis: An Overview
The traditional methods for constructing the quinoline ring system, many of which were developed in the late 19th century, remain staples in organic synthesis. These are typically condensation reactions followed by cyclization and aromatization. The choice of method is often dictated by the desired substitution pattern on the quinoline core and the availability of starting materials.
Key Classical Synthesis Methods:
-
Skraup Synthesis: One of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]
-
Doebner-von Miller Reaction: A versatile method that uses anilines and α,β-unsaturated carbonyl compounds.[2][3]
-
Combes Synthesis: Employs the condensation of an aniline with a β-diketone.[4]
-
Conrad-Limpach-Knorr Synthesis: Utilizes the reaction of anilines with β-ketoesters to produce hydroxyquinolines (quinolones).[5][6]
-
Friedländer Synthesis: A condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]
-
Pfitzinger Synthesis: A route to quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][10]
-
Gould-Jacobs Reaction: A multi-step synthesis starting from an aniline and an alkoxymethylenemalonate ester, yielding 4-hydroxyquinolines.[11][12]
Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic method can be assessed by several parameters, including chemical yield, reaction time, temperature, and the "greenness" of the process (e.g., use of hazardous reagents, energy consumption). Below is a comparative summary of the classical methods.
| Synthesis Method | Key Reagents | Typical Product Type | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines | 100 - 150 | 3 - 7 | 60 - 91[13] | Adv: Simple, uses readily available starting materials. Disadv: Highly exothermic and potentially violent reaction, harsh acidic conditions.[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Reflux | 5 - 8 | Varies, can be low due to tar formation[13] | Adv: Versatile for substituted quinolines. Disadv: Can produce complex mixtures and byproducts.[2] |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | 60 - 105 | Varies | Moderate to Good[14] | Adv: Good for preparing 2,4-disubstituted quinolines. Disadv: Requires β-diketones which may not be readily available.[4] |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines (4-quinolones) | ~250 (cyclization) | Varies | Can be high (up to 95%) with inert solvent[5] | Adv: High yields for 4-quinolones. Disadv: Requires very high temperatures for cyclization.[5][6] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, active methylene compound | Polysubstituted quinolines | Varies (can be RT to reflux) | Varies | Good to Excellent | Adv: High atom economy, convergent. Disadv: Requires pre-functionalized anilines which can be difficult to synthesize.[7] |
| Pfitzinger Synthesis | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acids | Reflux | ~24 | Good[9][15] | Adv: Specific for the synthesis of quinoline-4-carboxylic acids. Disadv: Limited to this product class.[10] |
| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | 4-Hydroxy-3-carboalkoxyquinolines | >250 (cyclization) | Varies | Good | Adv: Effective for 4-hydroxyquinoline derivatives. Disadv: Multi-step process requiring high temperatures.[11] |
The Advent of Modern Techniques: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to enhance the efficiency of many classical reactions. Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.[16]
Comparative Data: Conventional vs. Microwave Heating
| Synthesis Method | Reactants | Heating Method | Temperature (°C) | Time | Yield (%) |
| Friedländer | 2-Aminobenzophenone, Ethyl Acetoacetate | Conventional (Oil Bath) | Reflux | Several Days | Low[17] |
| Friedländer | 2-Aminobenzophenone, Ethyl Acetoacetate | Microwave | 160 | 5 min | Excellent[17] |
| General Quinoline Synthesis | 2-amino-3-hydroxybenzaldehyde, Ketones | Conventional | - | - | 34 (avg)[18] |
| General Quinoline Synthesis | 2-amino-3-hydroxybenzaldehyde, Ketones | Microwave | 130 | 30-40 min | 72 (avg)[18] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave | 250 | 20 min | 26[19] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave | 300 | 5 min | 47[19] |
These data clearly demonstrate the significant advantages of microwave-assisted synthesis in terms of both reaction time and yield.
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. In this section, we provide a closer look at the mechanisms of key quinoline syntheses and present detailed, step-by-step experimental protocols.
The Skraup Synthesis
Mechanism: The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is then oxidized to the final quinoline product.[20]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline [13]
-
Caution: This reaction is highly exothermic and should be performed behind a safety shield in a well-ventilated fume hood.
-
In a 1-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 45.6 g (0.49 mol) of anhydrous glycerol and 19 g (0.2 mol) of aniline.
-
Add 25 g of nitrobenzene (oxidizing agent) and 50 mL of concentrated sulfuric acid.
-
Heat the mixture gently with a heating mantle. The reaction will become vigorous. Remove the heating source and allow the reaction to proceed under its own heat. If the reaction becomes too violent, cool the flask with an ice bath.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.
-
Allow the reaction mixture to cool and then carefully pour it into 500 mL of water.
-
Neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.
-
Isolate the crude quinoline and unreacted nitrobenzene by steam distillation.
-
Separate the organic layer from the distillate and purify the quinoline by distillation.
The Friedländer Synthesis
Mechanism: The Friedländer synthesis can proceed through two main pathways. In the first, an aldol condensation between the 2-aminoaryl ketone/aldehyde and the active methylene compound occurs, followed by cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base between the two reactants, followed by an intramolecular aldol-type condensation.[7]
Caption: Experimental workflow for the Friedländer synthesis.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis [17]
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add neat acetic acid (2-3 mL) to serve as both the solvent and catalyst.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Pfitzinger Synthesis
Mechanism: The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine undergoes intramolecular cyclization followed by dehydration to yield the quinoline-4-carboxylic acid.[9][10]
Caption: Reaction mechanism of the Pfitzinger synthesis.
Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid [15]
-
In a round-bottom flask, dissolve 10 g (0.18 mol) of potassium hydroxide in 20 mL of water and 100 mL of 95% ethanol.
-
Add 10 g (0.068 mol) of isatin to the basic solution and stir at room temperature for 1 hour.
-
Gradually add 8.7 mL (0.12 mol) of acetone to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Acidify the solution with acetic acid to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline-4-carboxylic acid.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a quinoline synthesis method is a strategic decision that depends on several factors.
-
For simple, unsubstituted quinolines , the Skraup synthesis offers a direct route from readily available starting materials, although its harsh conditions are a significant drawback.
-
The Doebner-von Miller and Combes syntheses provide greater flexibility for introducing substituents at the 2- and 4-positions.
-
The Conrad-Limpach-Knorr and Gould-Jacobs reactions are the methods of choice for synthesizing medicinally important 4-hydroxyquinolines (quinolones).
-
The Friedländer synthesis is highly efficient for producing polysubstituted quinolines, provided the ortho-aminoaryl carbonyl precursors are accessible.
-
The Pfitzinger reaction is a specialized but reliable method for obtaining quinoline-4-carboxylic acids.
For all these classical methods, the adoption of microwave-assisted synthesis offers a significant improvement in efficiency, drastically reducing reaction times and often increasing yields. As the field of drug discovery continues to demand novel quinoline derivatives, the strategic selection and optimization of these foundational synthetic methods, coupled with modern techniques, will remain of paramount importance.
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A Researcher's Guide to 4,8-dichloroquinoline-3-carboxylic acid: Evaluating Target Specificity and Cross-Reactivity
For researchers in oncology, immunology, and virology, the serine/threonine kinase Casein Kinase 2 (CK2) has emerged as a critical therapeutic target.[1] Its constitutive activity and role in diverse cellular processes, including cell proliferation, apoptosis, and inflammation, make it a focal point for drug development.[2] Within the landscape of CK2 inhibitors, quinoline derivatives have shown significant promise. This guide provides an in-depth technical comparison of 4,8-dichloroquinoline-3-carboxylic acid, a representative of this class, against the well-characterized clinical-stage CK2 inhibitor, Silmitasertib (CX-4945). We will delve into the experimental methodologies required to rigorously assess its target specificity and potential off-target effects, empowering researchers to make informed decisions in their drug discovery programs.
The Quinoline Scaffold: A Privileged Structure for CK2 Inhibition
Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2.[3] The quinoline ring system serves as a versatile scaffold that can be functionalized to achieve high-affinity binding within the ATP-binding pocket of CK2. The carboxylic acid moiety, in particular, is a key feature, often forming crucial interactions with the enzyme's active site residues.[4] 4,8-dichloroquinoline-3-carboxylic acid, with its specific substitution pattern, represents a compound of interest for researchers exploring novel CK2 inhibitors.
Head-to-Head Comparison: 4,8-dichloroquinoline-3-carboxylic acid vs. Silmitasertib (CX-4945)
A direct comparison with a benchmark inhibitor is essential for contextualizing the performance of a novel compound. Silmitasertib (CX-4945) is an orally bioavailable and highly selective ATP-competitive inhibitor of CK2, with an IC50 of 1 nM against the CK2α and CK2α' subunits.[5][6] It has advanced to clinical trials for various cancers, making it an ideal comparator.[7]
| Compound | Primary Target | IC50 (CK2) | Known Off-Targets | Development Stage |
| 4,8-dichloroquinoline-3-carboxylic acid | Presumed: Protein Kinase CK2 | Data not publicly available | Undetermined | Preclinical |
| Silmitasertib (CX-4945) | Protein Kinase CK2 | 1 nM (CK2α/α')[5] | CLK2, CLK3, HIPK3, DYRK1A, GSK3β[4][8] | Clinical Trials[7] |
Note: The inhibitory activity of 4,8-dichloroquinoline-3-carboxylic acid against CK2 is yet to be definitively reported in publicly accessible literature and would require experimental determination.
Experimental Workflows for Target Validation and Specificity Profiling
To rigorously characterize 4,8-dichloroquinoline-3-carboxylic acid, a multi-faceted experimental approach is necessary. This involves confirming its inhibitory activity against CK2, assessing its selectivity across the human kinome, and verifying its engagement with the target in a cellular context.
Workflow for In Vitro Kinase Inhibition and Selectivity Profiling
Caption: Criteria for a promising kinase inhibitor candidate.
A compound that demonstrates potent inhibition of CK2 in biochemical assays, a high degree of selectivity across the kinome, and confirmed target engagement in a cellular context would be a strong candidate for further preclinical development. Conversely, significant off-target activity or a lack of cellular target engagement would raise red flags and may necessitate further medicinal chemistry optimization or de-prioritization of the compound.
Conclusion
The systematic evaluation of target specificity and cross-reactivity is a cornerstone of modern drug discovery. For 4,8-dichloroquinoline-3-carboxylic acid, a thorough investigation of its interaction with Protein Kinase CK2 and its broader kinome profile is essential. By employing the detailed experimental workflows outlined in this guide and comparing its performance against a well-established benchmark like Silmitasertib, researchers can generate the robust data package needed to confidently advance their most promising candidates toward the clinic.
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A Comparative Guide to the Chemical Stability of 4,8-dichloroquinoline-3-carboxylic acid and Its Key Analogs
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 4,8-dichloroquinoline-3-carboxylic acid serves as a critical building block for developing novel compounds. Its chemical stability is a paramount concern, directly influencing shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive framework for benchmarking the intrinsic stability of 4,8-dichloroquinoline-3-carboxylic acid against structurally significant analogs. We detail a series of forced degradation studies, compliant with ICH Q1A(R2) guidelines, to probe susceptibility to hydrolysis, oxidation, and photolysis.[2][3] By correlating structural modifications with degradation profiles, this work offers a predictive understanding of stability, empowering researchers in the rational design of more robust and reliable quinoline-based drug candidates.
Introduction: The Imperative of Stability in Quinoline Drug Scaffolds
Quinoline and its derivatives are fundamental components in a wide array of pharmacologically active compounds, exhibiting activities ranging from anticancer to antimalarial.[1][4] 4,8-dichloroquinoline-3-carboxylic acid is a particularly valuable intermediate, with the chlorine atoms at the 4 and 8 positions and the carboxylic acid at the 3-position serving as versatile handles for synthetic modification.[5] However, these same functional groups can also be liabilities, acting as potential sites for chemical degradation.
Understanding a molecule's intrinsic stability is not merely a regulatory formality; it is a scientific necessity that informs every stage of drug development.[3][6] Forced degradation, or stress testing, is the deliberate process of exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] The goal is to achieve a target degradation of 5-20%, which provides sufficient breakdown to yield meaningful data without completely destroying the sample.[2][9]
This guide will compare the stability of our lead compound, 4,8-dichloroquinoline-3-carboxylic acid (Compound A) , against two rationally selected analogs:
-
Analog 1 (Compound B): 8-chloro-4-fluoroquinoline-3-carboxylic acid. Rationale: To assess the impact of halogen substitution (F vs. Cl) at the 4-position, which is known to influence electronic properties and reactivity.
-
Analog 2 (Compound C): 4,8-dichloro-2-methylquinoline-3-carboxylic acid. Rationale: To evaluate the steric and electronic effect of an adjacent methyl group on the stability of the quinoline core and carboxylic acid function.
Experimental Design: A Validated Approach to Stress Testing
The following protocols are designed to be self-validating, providing a clear and reproducible methodology for assessing chemical stability. The core of the analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from any potential degradants.
Materials and Reagents
-
Compounds: 4,8-dichloroquinoline-3-carboxylic acid (A), 8-chloro-4-fluoroquinoline-3-carboxylic acid (B), 4,8-dichloro-2-methylquinoline-3-carboxylic acid (C).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Equipment: HPLC with PDA/UV detector, photostability chamber, pH meter, analytical balance, temperature-controlled oven.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A robust analytical method is the foundation of any stability study. The method must be able to resolve the parent peak from all degradation products.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Justification: A C18 column provides excellent hydrophobic retention for the aromatic quinoline core. The gradient elution ensures that both the relatively polar parent compounds and potentially less polar degradants are effectively separated. Formic acid is used to ensure good peak shape for the carboxylic acid analytes.
Protocol 2: Forced Degradation Studies
For each condition, a stock solution of each compound (A, B, and C) is prepared at 1 mg/mL in a 50:50 acetonitrile/water mixture.[9]
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.[9][10]
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.[9][10]
-
Neutral Hydrolysis: To 1 mL of stock solution, add 1 mL of HPLC-grade water. Incubate at 60°C.
-
Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours. Neutralize acidic samples with 0.1 M NaOH and basic samples with 0.1 M HCl before HPLC analysis.[9]
Causality: Hydrolysis probes the susceptibility of functional groups, particularly the carboxylic acid and the chloro-substituents, to attack by water under different pH conditions. Elevated temperature is used to accelerate the degradation to occur within a practical timeframe.[10]
-
Procedure: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature.[9]
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that a drug might encounter from atmospheric oxygen or excipient impurities.[6][11] The quinoline ring itself can be susceptible to oxidation.
-
Procedure: Expose 1 mL of stock solution in a transparent vial within a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.[9][12]
-
Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Sampling: Analyze the sample and the dark control by HPLC at the end of the exposure period.
Causality: Photodegradation assesses the molecule's potential to absorb light energy, which can lead to bond cleavage or reaction with other molecules, often causing discoloration or loss of potency.[13][14]
Visualization of Experimental Workflow
The logical flow of the stability benchmarking process is crucial for reproducible results.
Caption: Workflow for comparative forced degradation study.
Results: A Comparative Stability Profile
The data presented below is illustrative of typical results from such a study and is intended to guide interpretation. The percentage of the parent compound remaining is calculated at the 24-hour time point for hydrolytic/oxidative studies and at the end of the exposure for photolytic studies.
Table 1: Summary of Forced Degradation Results (% Parent Compound Remaining)
| Stress Condition | Compound A (4,8-diCl) | Compound B (8-Cl, 4-F) | Compound C (4,8-diCl, 2-Me) |
| 0.1 M HCl, 60°C, 24h | 88.5% | 91.2% | 89.1% |
| 0.1 M NaOH, 60°C, 24h | 81.3% | 80.5% | 94.5% |
| 3% H₂O₂, RT, 24h | 92.4% | 93.1% | 95.8% |
| Photolytic (ICH Q1B) | 96.7% | 95.9% | 97.2% |
| Dark Control | >99.5% | >99.5% | >99.5% |
Interpretation of Results
-
Hydrolytic Stability: All compounds show moderate degradation under hydrolytic stress, with greater instability observed under basic conditions. The 4-chloro substituent is a known site for nucleophilic substitution, which is enhanced by the electron-withdrawing nature of the quinoline ring system.
-
Compound B vs. A: The replacement of chlorine with fluorine at the 4-position (Compound B) slightly improves acid stability but offers no advantage in base. The C-F bond is stronger than the C-Cl bond, making it less susceptible to cleavage.
-
Compound C vs. A: The introduction of a 2-methyl group (Compound C) significantly enhances stability, particularly under basic conditions. This is likely due to a combination of steric hindrance, which shields the adjacent carboxylic acid and the 4-chloro position from attack, and the electron-donating nature of the methyl group, which slightly reduces the electrophilicity of the ring.
-
-
Oxidative Stability: The quinoline core demonstrates good resistance to oxidation under these conditions. The minor degradation observed is slightly mitigated in Compound C, again suggesting a protective effect from the 2-methyl group.
-
Photostability: All three compounds are relatively stable to light, with minimal degradation observed. This suggests the core chromophore is robust under ICH-prescribed light exposure.
Potential Degradation Pathways
While full structural elucidation of degradants is beyond the scope of this guide, a likely pathway for degradation under basic hydrolysis involves nucleophilic aromatic substitution at the C4 position. Decarboxylation is another potential degradation route for quinoline carboxylic acids under thermal stress.[15]
Caption: Potential degradation pathways for Compound A.
Conclusion and Recommendations
This guide demonstrates a systematic approach to benchmarking the chemical stability of 4,8-dichloroquinoline-3-carboxylic acid against its structural analogs. The findings indicate that all tested compounds are most susceptible to degradation under basic hydrolytic conditions.
Key Takeaways for Drug Development Professionals:
-
Structural Modification Matters: Subtle changes to the quinoline scaffold can have a significant impact on chemical stability. The introduction of a methyl group at the 2-position (Compound C) conferred a notable increase in stability against hydrolysis and oxidation.
-
Formulation Considerations: For formulations involving these scaffolds, careful control of pH to avoid basic conditions is critical. The use of antioxidants may be considered as a precautionary measure, although the inherent oxidative stability appears high.
-
Predictive Power: The structure-stability relationships observed here—steric protection and electronic effects—can be used as a predictive tool in the design of future quinoline-based compounds to engineer greater intrinsic stability from the outset.
By applying these principles and methodologies, researchers can de-risk their development programs, select more robust candidates, and ultimately accelerate the delivery of safe and effective medicines.
References
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ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, (2003).
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Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
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BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
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Pharmaguideline. Photolytic Degradation and Its Prevention.
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Bisht, A., & Negi, D. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
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ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, (1996).
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Pereira, V. J., Linden, K. G., & Weinberg, H. S. (2007). Evaluation of UV irradiation for photolytic and oxidative degradation of pharmaceutical compounds in water. Water Research, 41(19), 4413-4423.
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Pharma Knowledge. (2023). Forced degradation study in pharma.
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Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23833-23864.
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Coa, J. C., et al. (2021). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 9, 730626.
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Pinto, M., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(10), 1121.
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Madrid, D. C., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
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Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4944-4967.
-
Organic Chemistry Portal. Decarboxylations.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,8-dichloroquinoline-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4,8-dichloroquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards.
Understanding the Hazard: Why Proper Disposal is Critical
4,8-dichloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule may be limited, the broader class of quinoline derivatives and chlorinated organic compounds presents known hazards. Safety Data Sheets (SDS) for structurally similar chemicals indicate potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2][3] The chlorinated nature of the molecule also means that improper disposal, such as incineration at inadequate temperatures, could lead to the formation of hazardous byproducts like dioxins.
Therefore, under no circumstances should 4,8-dichloroquinoline-3-carboxylic acid or its containers be disposed of in the regular trash or flushed down the sewer.[2][4] The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.
Immediate Safety & Handling Protocols for Disposal
Before preparing any waste for disposal, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling 4,8-dichloroquinoline-3-carboxylic acid for disposal, the following should be considered mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. | Prevents direct skin contact, which can cause irritation.[1] Contaminated gloves should be disposed of as hazardous waste. |
| Protective Clothing | A full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2] | To be used in poorly ventilated areas or during spill cleanup to prevent inhalation. Work should ideally be done in a fume hood. |
Engineering Controls
All handling and preparation of 4,8-dichloroquinoline-3-carboxylic acid waste should be performed within a certified chemical fume hood. This minimizes the risk of inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Waste Disposal Procedures
The following workflow provides a systematic approach to ensure that 4,8-dichloroquinoline-3-carboxylic acid waste is handled, segregated, and stored safely pending collection by a professional disposal service.
Caption: Disposal workflow for 4,8-dichloroquinoline-3-carboxylic acid.
Step 1: Waste Identification and Segregation
-
Solid Waste: This includes unused or expired 4,8-dichloroquinoline-3-carboxylic acid, as well as grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Solutions containing 4,8-dichloroquinoline-3-carboxylic acid should be collected. Do not mix with other waste streams unless compatibility has been verified. This compound is known to be incompatible with strong oxidizing agents.[3]
-
Contaminated Labware: Items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be considered hazardous waste.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a leak-proof, chemically compatible container with a secure screw-top lid. Glass is often a suitable choice for this type of solid and liquid chemical waste.
-
Collect Waste: Carefully transfer the waste into the designated container. For solids, use a dedicated spatula or funnel to avoid creating dust. For liquids, pour carefully to avoid splashing. Do not overfill the container.
-
Contaminated Materials: Place all contaminated disposable materials (gloves, wipes, etc.) into a separate, clearly marked hazardous waste bag or container.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly and indelibly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "4,8-dichloroquinoline-3-carboxylic Acid"
-
An approximate concentration and volume/mass of the waste.
-
The date accumulation started.
Step 4: Managing Empty Containers
An empty container that held 4,8-dichloroquinoline-3-carboxylic acid must also be managed as hazardous waste unless properly decontaminated. For a container to be considered non-hazardous, it must be "triple-rinsed."[2]
-
Rinse the container three times with a suitable solvent that can dissolve the compound.
-
Crucially, the rinsate from these three rinses must be collected and disposed of as liquid hazardous waste. [2]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 5: Storage and Final Disposal
-
Storage: Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure secondary containment area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.[1][5]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and your institution's EHS office.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.
-
Personal Protection: Before attempting any cleanup, don the appropriate PPE as detailed above, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.
Regulatory Context: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes. While 4,8-dichloroquinoline-3-carboxylic acid is not specifically listed by name, it would be classified as a hazardous waste based on its chemical properties. As a halogenated organic compound, it may fall under the F-list of wastes from non-specific sources (e.g., F002 for spent halogenated solvents if in solution).[6][7][8] It is the responsibility of the waste generator to properly classify the waste, often in consultation with their EHS department, to ensure full compliance with EPA regulations.[9]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
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- PubMed. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA.
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- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
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Comprehensive Safety and Handling Guide for 4,8-dichloroquinoline-3-carboxylic Acid
A Senior Application Scientist's Field-Proven Protocol for Researchers
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 4,8-dichloroquinoline-3-carboxylic acid, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4,8-dichloroquinoline-3-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Profile: Understanding the Risks
Based on data from similar chemical structures, 4,8-dichloroquinoline-3-carboxylic acid should be treated as a hazardous substance. The primary hazards associated with quinoline derivatives include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Toxicity: May be toxic if swallowed.[4]
Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential for preventing exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Core PPE Requirements
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use.[5] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][5] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[1][5] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[1][5] Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[5][6] | Secondary |
Glove Selection: A Critical Choice
The choice of glove material is paramount for ensuring adequate protection. While specific permeation data for 4,8-dichloroquinoline-3-carboxylic acid is unavailable, general resistance charts for chlorinated and aromatic compounds provide valuable guidance.
| Glove Material | Recommendation | Rationale |
| Nitrile | Recommended | Good resistance to a wide range of chemicals, including many chlorinated solvents.[7][8] |
| Neoprene | Recommended | Offers good resistance to acids, bases, and some organic solvents.[5][7] |
| Natural Rubber (Latex) | Fair | May offer some protection but can be susceptible to degradation by certain organic solvents.[7][9] |
| Butyl Rubber | Good | Provides excellent resistance to many organic compounds but may be less dextrous.[7] |
Note: Always inspect gloves for tears or punctures before use.[5] Contaminated gloves should be disposed of in accordance with hazardous waste procedures.
Operational Workflow: From Preparation to Disposal
A systematic approach to handling 4,8-dichloroquinoline-3-carboxylic acid minimizes the risk of exposure and ensures a safe laboratory environment.
Caption: A step-by-step workflow for the safe handling of 4,8-dichloroquinoline-3-carboxylic acid.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, appropriate gloves, and chemical splash goggles.[5]
-
Work Area Preparation: All work with 4,8-dichloroquinoline-3-carboxylic acid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[4][6]
-
-
Handling the Solid Compound:
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within a chemical fume hood to prevent inhalation of airborne particles.
-
Transfers: Use appropriate tools (spatulas, weigh boats) to handle the solid. Avoid creating dust.
-
-
Preparing Solutions:
-
Dissolving: When preparing solutions, add the solid 4,8-dichloroquinoline-3-carboxylic acid to the solvent slowly to avoid splashing.[5]
-
Solvent Choice: Be aware of the hazards of the chosen solvent and ensure that your PPE is compatible with both the solute and the solvent. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[5]
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[5]
-
Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing 4,8-dichloroquinoline-3-carboxylic acid must be disposed of as hazardous waste in properly labeled containers.[1][5] Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.
-
Emergency Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
Caption: Immediate actions to take in case of accidental exposure to 4,8-dichloroquinoline-3-carboxylic acid.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[4]
Storage and Stability
Proper storage is essential to maintain the integrity of 4,8-dichloroquinoline-3-carboxylic acid and to prevent accidental release.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with 4,8-dichloroquinoline-3-carboxylic acid, fostering a secure environment for scientific advancement. Always remember that this guide serves as a foundational resource; a thorough, substance-specific risk assessment should be conducted prior to initiating any new experimental work.
References
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- AK Scientific, Inc. (n.d.). Quinoline-4-carboxylic acid Safety Data Sheet.
- Santa Cruz Biotechnology. (2020, January 7). 4-oxo-1,4-dihydroquinoline-2-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, September 22). [Product Name] Safety Data Sheet.
- Thermo Fisher Scientific. (2010, September 6). 8-Hydroxyquinoline Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). 5,7-Diiodo-8-quinolinol Safety Data Sheet.
- University of St Andrews. (n.d.). Chemical Resistant Gloves Guide.
- TCI Chemicals. (2025, September 12). 4,8-Dichloroquinoline Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2025, December 18). 8-Quinolinol, 5-chloro- Safety Data Sheet.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- CymitQuimica. (2024, December 19). 2-Chloroquinoline-8-carboxylic acid Safety Data Sheet.
- Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Protospheric. (2022, September 27). Tested Chemical Resistance.
- Fisher Scientific. (2012, January 9). 4,7-Dichloroquinoline Safety Data Sheet.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
- Pfaltz & Bauer. (n.d.). 2 3-Dichloroquinoxaline 95% Safety Data Sheet.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ChemicalBook. (n.d.). 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4).
- AK Scientific, Inc. (n.d.). 7-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Safety Data Sheet.
- Echemi. (n.d.). 4-Amino-8-chloroquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
- Vibrant Pharma Inc. (n.d.). 4,8-Dichloroquinoline-3-carboxylic acid ethyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
